molecular formula C12H16N2O2 B2976230 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide CAS No. 939228-17-8

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B2976230
CAS No.: 939228-17-8
M. Wt: 220.272
InChI Key: LPRUUUWIXZFJRB-UHFFFAOYSA-N
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Description

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.272. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRUUUWIXZFJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide: Structural Logic, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of neuroactive and targeted therapeutic agents relies heavily on privileged scaffolds that balance lipophilicity, hydrogen-bonding capacity, and structural rigidity. 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS: 939228-17-8) [1] emerges as a highly versatile building block. By combining a meta-substituted aniline core with a tetrahydrofurfuryl (THF) tail, this compound serves as a critical intermediate for synthesizing libraries of dopamine receptor antagonists, histone deacetylase (HDAC) inhibitors, and other central nervous system (CNS) modulators.

This whitepaper provides an in-depth technical analysis of the compound’s structural logic, details a self-validating synthetic methodology, and outlines its specific applications in drug development.

Chemical Identity & Structural Logic

The utility of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide stems from its tripartite architecture. Each functional zone of the molecule serves a distinct mechanistic purpose in drug design.

  • The Meta-Amino Group: Acts as a versatile nucleophilic handle. Unlike ortho- or para-substituted amines, the meta-position provides optimal steric accessibility for subsequent derivatization (e.g., forming ureas, sulfonamides, or secondary amides) without inducing severe steric clash with the benzamide carbonyl.

  • The Benzamide Core: A privileged pharmacophore known to enforce a rigid, planar geometry that fits precisely into the binding pockets of various target proteins.

  • The Tetrahydrofurfuryl (THF) Tail: Functions as a lipophilicity modifier and a hydrogen-bond acceptor. In dopamine D2/D3 receptor antagonists, the inclusion of a THF ring significantly enhances receptor subtype selectivity and improves blood-brain barrier (BBB) penetration [2].

Physicochemical Properties Summary

To predict the pharmacokinetic behavior of derivatives built from this scaffold, it is crucial to understand its baseline physicochemical parameters [3].

ParameterSpecificationMechanistic Implication
IUPAC Name 3-Amino-N-((tetrahydrofuran-2-yl)methyl)benzamideStandardized nomenclature for structural identification.
CAS Number 939228-17-8Unique registry identifier for sourcing [1].
Molecular Formula C12H16N2O2Establishes the baseline mass for MS validation.
Molecular Weight 220.27 g/mol Low molecular weight allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
Topological Polar Surface Area 64.3 ŲOptimal for CNS penetration (ideally < 90 Ų for BBB crossing).
H-Bond Donors / Acceptors 2 / 3Balances aqueous solubility with target protein binding affinity.
Pharmacophore Mapping

Pharmacophore Core 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (Central Scaffold) Amine Meta-Amino Group - Versatile coupling handle - H-bond donor Core->Amine Position 3 Benzamide Benzamide Linker - Privileged CNS motif - Rigid planar geometry Core->Benzamide Core THF Tetrahydrofurfuryl Tail - Lipophilicity modifier - D2/D3 receptor targeting Core->THF N-Substituent

Fig 1: Structural logic and pharmacophore mapping of the compound.

Synthesis Methodology & Mechanistic Causality

The synthesis of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is typically achieved through a highly controlled, two-step sequence. The protocol below is designed to maximize yield while preventing the degradation of the acid-sensitive THF ring.

Synthetic Workflow

Synthesis SM1 3-Nitrobenzoyl Chloride Step1 Amidation (DCM, DIPEA, 0°C to RT) SM1->Step1 SM2 (Tetrahydrofuran-2-yl)methanamine SM2->Step1 Int1 3-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide (Intermediate) Step1->Int1 HCl Scavenged Step2 Catalytic Hydrogenation (10% Pd/C, H2, EtOH, RT) Int1->Step2 Prod 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (Final Product) Step2->Prod Nitro to Amine

Fig 2: Two-step synthetic workflow from 3-nitrobenzoyl chloride.

Step-by-Step Experimental Protocol
Step 1: Amidation (Coupling)
  • Procedure: Dissolve 1.0 equivalent of (tetrahydrofuran-2-yl)methanamine in anhydrous dichloromethane (DCM). Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool the mixture to 0°C under an inert argon atmosphere. Slowly add 1.0 equivalent of 3-nitrobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Mechanistic Causality: The use of an acid chloride ensures rapid, irreversible amide bond formation. DIPEA is selected over weaker bases because its steric hindrance prevents it from acting as a competing nucleophile. Furthermore, efficiently scavenging the HCl byproduct is critical; free HCl can protonate the oxygen of the THF ring, leading to acid-catalyzed ring opening and degradation of the starting material.

Step 2: Catalytic Hydrogenation (Reduction)
  • Procedure: Dissolve the isolated 3-nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight). Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature until hydrogen uptake ceases (typically 6-8 hours). Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

  • Mechanistic Causality: Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., SnCl2/HCl or Fe/HCl). Harsh acidic reduction conditions risk cleaving the ether linkage within the THF ring. Pd/C under mild H2 pressure selectively reduces the nitro group to a primary amine without hydrogenolyzing the C-O bonds of the THF moiety.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness and scientific integrity, the synthesis must be validated through orthogonal analytical techniques. A successful synthesis is confirmed when the following self-validating data points are observed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Metric: The mass spectrum must display a clear pseudomolecular ion peak[M+H]+ at m/z 221.1 . The absence of m/z 251.1 confirms the complete reduction of the nitro intermediate.

  • Proton Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):

    • Aromatic Region: The characteristic meta-substitution pattern must be visible between 6.7 ppm and 7.1 ppm (1H singlet, 2H doublets, 1H triplet). An upfield shift in these signals compared to the intermediate confirms the conversion of the electron-withdrawing nitro group to an electron-donating amine.

    • Amine Validation: A broad, exchangeable singlet integrating to 2H must appear around 5.2 ppm (NH2). This signal will disappear upon the addition of D2O, confirming its identity.

    • THF Integrity: The chiral methine proton of the THF ring should appear as a distinct multiplet around 3.8 - 4.0 ppm , confirming the ring remains intact.

Applications in Drug Development

The 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide scaffold is highly prized in medicinal chemistry for two primary applications:

Dopamine D2/D3 Receptor Antagonists

Benzamide derivatives are a well-established class of dopamine receptor modulators (e.g., sulpiride, amisulpride). The specific substitution pattern on the amide nitrogen dictates receptor subtype selectivity. Research demonstrates that incorporating a conformationally flexible, oxygen-containing ring like the tetrahydrofurfuryl group allows the molecule to achieve high affinity for the D3 receptor while maintaining selectivity over the highly homologous D2 receptor [2]. The meta-amino group allows researchers to append various lipophilic tails to further probe the receptor's binding pocket.

Epigenetic Modulators (HDAC Inhibitors)

The benzamide core is a recognized zinc-binding group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors (e.g., entinostat). By utilizing 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide as a starting material, researchers can synthesize novel epigenetic modulators. The primary amine is typically coupled with an acrylic acid derivative to form a capping group, while the THF tail modifies the compound's surface recognition properties, potentially altering its tissue distribution and half-life.

References

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), bifunctional building blocks are critical for developing high-affinity ligands. 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 939228-17-8) is a highly versatile scaffold that integrates an aniline moiety with a tetrahydrofuranylmethyl amide tail. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical profile, mechanistic rationale, and validated synthetic workflows for this compound. This molecule serves as a pivotal precursor for synthesizing targeted therapeutics, particularly in the realms of epigenetic modulation (e.g., Class I Histone Deacetylase inhibitors) and neuropharmacology.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its pharmacokinetic behavior. The combination of the rigid benzamide core and the flexible, oxygen-containing tetrahydrofuran (THF) ring provides an optimal balance of lipophilicity and aqueous solubility.

PropertyValueMechanistic Significance
CAS Number 939228-17-8Unique chemical identifier for procurement and registry.
Molecular Formula C12H16N2O2Indicates a low-molecular-weight fragment suitable for FBDD.
Molecular Weight 220.27 g/mol Well within Lipinski’s Rule of 5 (< 500 Da), ensuring high ligand efficiency.
H-Bond Donors 2 (Aniline NH₂, Amide NH)Facilitates critical interactions with target protein backbones or metal ions.
H-Bond Acceptors 2 (Carbonyl O, THF O)The THF oxygen improves aqueous solubility and blood-brain barrier (BBB) penetration.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to binding pockets without excessive entropic penalty.

Mechanistic Rationale in Drug Design

The structural architecture of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is not arbitrary; it is engineered for specific pharmacodynamic interactions.

  • Epigenetic Targeting (HDAC Inhibition): Aminobenzamides are extensively documented as potent inhibitors of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3)[1]. The 3-amino group acts as a critical vector. When derivatized (or even in its primary form), the aniline nitrogen can participate in coordinating the catalytic zinc ion (Zn²⁺) in the HDAC active site. The benzamide core occupies the narrow hydrophobic channel, while the THF ring interacts with the surface recognition domain, providing isoform selectivity [2].

  • Neurological Receptors: The tetrahydrofurfuryl moiety is a privileged pharmacophore in neuroactive compounds (such as dopamine D2/D3 receptor antagonists). The oxygen atom in the THF ring acts as a hydrogen bond acceptor that mimics endogenous neurotransmitter geometries, while its aliphatic nature allows it to occupy lipophilic auxiliary pockets [4].

Pharmacophore Core Benzamide Core (Hydrophobic Channel) Amino 3-Amino Group (Zinc-Binding Vector) Core->Amino Amide Amide Linker (Orientation & Rigidity) Core->Amide Target Target Protein (e.g., HDAC Active Site) Amino->Target Metal Coordination THF Tetrahydrofuranyl Ring (Surface Recognition) THF->Target Pocket Fit Amide->THF

Fig 1. Pharmacophore mapping of the compound illustrating target binding interactions.

Chemical Synthesis & Derivatization Workflows

To ensure high yield and purity, the synthesis of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide must follow a strictly controlled two-step protocol: Amidation followed by Catalytic Hydrogenation.

SynthesisWorkflow A 3-Nitrobenzoyl Chloride (Starting Material) C Amidation Reaction (DCM, Et3N, 0°C to RT) A->C B Tetrahydrofurfurylamine (Amine Nucleophile) B->C D 3-Nitro-N-(tetrahydro-2-furanylmethyl)benzamide (Intermediate) C->D E Catalytic Hydrogenation (H2, Pd/C, MeOH, RT) D->E F 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (Target Compound) E->F

Fig 2. Step-by-step synthetic workflow for 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide.

Protocol 1: Step-by-Step Synthesis Methodology

Step 1: Nucleophilic Acyl Substitution (Amidation)

  • Preparation: Dissolve 1.0 equivalent of tetrahydrofurfurylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acid Scavenging: Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA is strictly required to neutralize the HCl byproduct generated during the reaction. Without it, HCl would protonate the tetrahydrofurfurylamine, rendering it non-nucleophilic and prematurely stalling the reaction.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.0 equivalent of 3-nitrobenzoyl chloride dropwise. Causality: The 0°C environment controls the highly exothermic nature of the acyl substitution, preventing the formation of di-acylated side products.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the nitro-intermediate.

Step 2: Catalytic Hydrogenation (Reduction)

  • Preparation: Dissolve the purified 3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in degassed methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w). Causality: Pd/C is chosen over harsher reducing agents (like LiAlH₄) because it selectively reduces the nitro group to an amine without reducing the amide carbonyl or inducing ring-opening of the THF moiety.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a 1 atm hydrogen balloon at room temperature for 12 hours.

  • Self-Validating System (Monitoring): Monitor the reaction via FTIR and LC-MS. The reaction is deemed complete when FTIR shows the complete disappearance of the strong asymmetric NO₂ stretch (~1520 cm⁻¹) and the emergence of primary amine N-H stretches (3300–3400 cm⁻¹). LC-MS should confirm a mass shift from[M+H]⁺ = 251 to [M+H]⁺ = 221.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the pure 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide.

Experimental Protocols: In Vitro Validation

If utilizing this compound (or its derivatives) as an HDAC inhibitor, standard rapid-dilution assays will yield false negatives. The following protocol is engineered for kinetic accuracy.

Protocol 2: Kinetic HDAC Fluorometric Assay
  • Enzyme Preparation: Dilute recombinant HDAC1 or HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Add the synthesized compound (in DMSO, final concentration <1%) to the enzyme. Causality: Aminobenzamides exhibit a slow-on/slow-off binding kinetic profile [3]. You must pre-incubate the enzyme-inhibitor complex for 2 hours at 37°C before adding the substrate. Failing to allow thermodynamic equilibrium will artificially inflate the IC₅₀ values.

  • Substrate Addition: Add the fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for an additional 30 minutes.

  • Signal Development: Terminate the reaction by adding a developer solution containing Trypsin and Trichostatin A (TSA). Trypsin cleaves the AMC fluorophore only from the deacetylated substrate.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Use a vehicle (DMSO) as a negative control and a known fast-on/fast-off inhibitor (like SAHA) as a positive control to validate the assay's dynamic range.

References

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia Source: Frontiers in Neurology URL:[Link] [1]

  • Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells Source: Journal of Proteome Research (ACS Publications) URL:[Link] [2]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches Source: International Journal of Molecular Sciences (MDPI) URL:[Link] [3]

  • Sustainable synthesis of nitrogen-containing chemicals from biomass-derived carbonyls: catalytic strategies and mechanistic perspectives in multicomponent systems Source: Green Chemistry (RSC Publishing) URL:[Link] [4]

The Emergence of Tetrahydrofuran-Containing Benzamide Scaffolds for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, driving extensive drug discovery efforts.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, with scaffold-based design emerging as a critical strategy for optimizing potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of a promising hybrid structure: the tetrahydrofuran-containing benzamide scaffold. We will dissect the strategic rationale for combining the well-established benzamide hinge-binding motif with the versatile tetrahydrofuran ring. This document explores the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols relevant to the development of these next-generation kinase inhibitors, intended for researchers and professionals in drug development.

Introduction: The Rationale for Advanced Scaffold Design in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling.[3] Their aberrant activity can lead to uncontrolled cell proliferation and survival, making them prime therapeutic targets.[1][5] The development of kinase inhibitors has been a major success story in modern medicine, with dozens of drugs approved for clinical use.[1][6]

A significant portion of these inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[5] The benzamide scaffold has proven to be a cornerstone in this effort. Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bonds with the kinase "hinge" region make it a privileged structure in medicinal chemistry.[5] A prominent example is Entrectinib, an inhibitor of Trk, ROS1, and ALK kinases used in cancer therapy.[5]

However, the challenge of achieving selectivity and overcoming drug resistance remains formidable, as the ATP-binding site is highly conserved across the kinome.[7][8] This necessitates the exploration of novel scaffolds and the strategic modification of existing ones. The incorporation of a tetrahydrofuran (THF) ring represents one such advanced design strategy. The THF moiety, a five-membered cyclic ether, is found in numerous natural products and FDA-approved drugs, valued for its ability to introduce specific stereochemical constraints, improve solubility, and engage in favorable interactions within protein binding pockets.[9][10][11][12]

This guide focuses on the convergence of these two powerful chemical motifs, exploring why the combination of a benzamide core with a THF substituent offers a compelling platform for the rational design of potent and selective kinase inhibitors.

The Core Scaffold: Synthesis and Chemical Biology

The construction of a tetrahydrofuran-containing benzamide inhibitor relies on established, robust chemical transformations, primarily amide bond formation. The strategic choice of starting materials and coupling agents is paramount to achieving high yields and purity.

General Synthesis Strategy

The most common and versatile approach is the coupling of a substituted benzoic acid with an amine, where either partner contains the pre-formed THF moiety.[5]

Causality in Synthesis: The choice of coupling reagent is critical. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are selected for their high efficiency in activating the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.[5] This minimizes side reactions and preserves sensitive functional groups, including the stereocenters that may be present on the THF ring. The use of an anhydrous solvent like DMF or DCM is essential to prevent hydrolysis of the activated intermediate.[5]

cluster_reactants Reactants cluster_process Process BenzoicAcid Substituted Benzoic Acid (with or without THF) Coupling Coupling Reagent (e.g., EDC, HATU) BenzoicAcid->Coupling + Amine Amine (with or without THF) Product THF-Containing Benzamide Product Amine->Product Forms Amide Bond Coupling->Amine Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Product Reaction Environment

Caption: Generalized workflow for the synthesis of THF-containing benzamides.

Structure-Activity Relationships (SAR)

The potency and selectivity of these inhibitors are dictated by the specific substitutions on both the benzamide and THF components.

  • The Benzamide Moiety: This portion typically serves as the primary "anchor" to the kinase hinge region. Substitutions on the benzamide aromatic ring can be used to occupy adjacent hydrophobic pockets, enhance binding affinity, or modulate physical properties like solubility.[13][14] For example, in some series, halogenation of the benzoic acid ring has been shown to enhance inhibitory potency.[14]

  • The Tetrahydrofuran Moiety: The THF ring offers several avenues for optimization:

    • Stereochemistry: The defined stereocenters on a substituted THF ring can precisely orient other functional groups to maximize interactions with the target protein, a crucial factor for achieving selectivity.

    • Vectorial Projection: The THF ring can act as a rigid spacer, projecting substituents into specific regions of the ATP binding site, such as the solvent-exposed area or the selectivity pocket.

    • Physicochemical Properties: As a polar cyclic ether, the THF moiety can improve aqueous solubility and other drug-like properties compared to a purely aliphatic or aromatic linker.[9]

Mechanism of Action: Targeting the Kinase ATP Pocket

The majority of benzamide-based inhibitors function by competing with ATP for binding to the kinase active site.[5] The incorporation of a THF group does not change this fundamental mechanism but serves to refine and enhance the interaction.

The benzamide's amide group typically forms one or more critical hydrogen bonds with the backbone residues of the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors. The remainder of the molecule, including the THF ring and its substituents, then occupies the rest of the pocket, with interactions in the deeper selectivity pocket or the solvent-front region often dictating the inhibitor's potency and selectivity profile against different kinases.

cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) ATP Binding Site Substrate Downstream Substrate RTK->Substrate ATP Blocked No Phosphorylation RTK->Blocked PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cell Proliferation & Survival PhosphoSubstrate->Response Inhibitor {THF-Benzamide Inhibitor|Binds to ATP Site} Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a kinase pathway by a THF-benzamide scaffold.

Experimental Evaluation: Protocols and Data

The development of novel inhibitors requires robust and reproducible assays to quantify their activity and guide medicinal chemistry efforts.

Key Experimental Protocol: HTRF Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase using Homogeneous Time-Resolved Fluorescence (HTRF).[5]

Principle: The assay measures the phosphorylation of a biotinylated substrate. An anti-phospho-specific antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific fluorescent signal.[5]

Step-by-Step Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds (THF-benzamides) in 100% DMSO.

    • Add 2 µL of each dilution to the wells of a low-volume 384-well assay plate.

    • For control wells, add 2 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).[5]

  • Kinase/Substrate Addition:

    • Prepare a kinase/substrate mixture in the appropriate kinase assay buffer.

    • Add 10 µL of this mixture to each well.

  • Initiation of Reaction:

    • Prepare an ATP solution in assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the target enzyme.

    • Add 8 µL to each well to start the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Detection:

    • Prepare the detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF detection buffer.

    • Add 10 µL of this mix to each well to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio and plot the results against inhibitor concentration to determine the IC₅₀ value.

A 1. Compound Plating (2 µL of THF-Benzamide in DMSO) B 2. Add Kinase/Substrate Mix (10 µL) A->B C 3. Initiate with ATP (8 µL) B->C D 4. Incubate (60-120 min at RT) C->D E 5. Add HTRF Detection Reagents (10 µL) D->E F 6. Read Plate & Calculate IC50 E->F

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Data Presentation

Quantitative data from kinase inhibition assays are best summarized in a tabular format for clear comparison. This allows researchers to quickly assess SAR trends.

Compound IDTarget KinaseR¹ Group (Benzamide)R² Group (THF)IC₅₀ (nM)
HSH2177CDK24-(3H-pyrazolo[4,3-f]quinolin-7-yl)N/A (Benzamide only)7
HSH2177CDK124-(3H-pyrazolo[4,3-f]quinolin-7-yl)N/A (Benzamide only)27
HSD1993CDK2Modified BenzamideN/A (Benzamide only)4
HSD1993CDK12Modified BenzamideN/A (Benzamide only)9
b40 BRAF V600E2,4-dichloroN-(thiophen-2-yl)770
b47 BRAF V600E2-chloro-4-cyanoN-(thiophen-2-yl)630

Data for HSH2177 and HSD1993 are representative of potent benzamide inhibitors and are included for comparison.[15] Data for b40 and b47 are for N-(thiophen-2-yl) benzamide derivatives.[16]

Conclusion and Future Directions

The integration of a tetrahydrofuran moiety into a benzamide scaffold represents a sophisticated strategy in modern medicinal chemistry for the development of kinase inhibitors. This approach leverages the reliable hinge-binding capability of the benzamide core while utilizing the unique stereochemical and physicochemical properties of the THF ring to enhance potency, selectivity, and drug-like characteristics. The synthetic accessibility of these compounds allows for extensive exploration of structure-activity relationships, enabling fine-tuning of inhibitor profiles against specific kinase targets.

Future efforts will likely focus on the asymmetric synthesis of complex, highly substituted THF rings to probe more intricate interactions within the kinase active site.[17] Furthermore, the application of computational methods, such as molecular dynamics simulations and scaffold hopping algorithms, will be instrumental in rationally designing next-generation THF-containing benzamide inhibitors with superior clinical potential.[7][18][19] As our understanding of the human kinome deepens, these versatile and adaptable scaffolds will undoubtedly play a significant role in the ongoing quest for more effective and safer targeted therapies.

References

  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Tetrahydrofuran (THF)
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches | Request PDF.
  • Tetrahydrofuran - Wikipedia. Wikipedia.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PMC.
  • Tetrahydrofuran. Unknown Source.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
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The Multifaceted Biological Activities of 3-Aminobenzamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Aminobenzamide (3-AB), a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), has long been a focal point of research due to its significant role in DNA repair and cellular stress responses. Initially recognized for its ability to enhance the cytotoxicity of DNA alkylating agents and radiation, the therapeutic potential of 3-AB and its derivatives has expanded into a wide array of applications, including anticancer therapies, neuroprotection, anti-inflammatory strategies, and the mitigation of cardiovascular diseases. This in-depth technical guide provides a comprehensive overview of the core biological activities of 3-aminobenzamide derivatives, with a particular focus on their mechanism of action as PARP inhibitors. We will delve into the causality behind experimental choices for evaluating these compounds and provide detailed, field-proven protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile class of molecules.

Introduction: The Genesis of 3-Aminobenzamide as a Research Tool and Therapeutic Scaffold

3-Aminobenzamide initially garnered attention as a prototypical lead compound for PARP inhibition.[1] Its structural resemblance to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allows it to act as a competitive inhibitor.[2] This fundamental mechanism of action, the disruption of DNA repair pathways, has paved the way for its use as a sensitizer in cancer therapy, where it can potentiate the effects of DNA-damaging agents.[1] Over the years, extensive research has revealed that the biological activities of 3-aminobenzamide and its derivatives are not confined to oncology. The overactivation of PARP is implicated in the pathogenesis of numerous diseases characterized by oxidative stress and cellular injury, making PARP inhibitors like 3-AB attractive therapeutic candidates for a broad spectrum of conditions.[3]

The Core Mechanism: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair and programmed cell death.[4] The most abundant member, PARP-1, acts as a DNA damage sensor. Upon detecting single-strand breaks (SSBs) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[2] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of injury.[2]

3-Aminobenzamide and its derivatives exert their inhibitory effect by competing with NAD+ for the catalytic domain of PARP.[2] This competitive inhibition prevents the synthesis of PAR, thereby stalling the DNA repair machinery.[2] In the context of cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during DNA replication, a phenomenon known as synthetic lethality, which ultimately results in cell death.[2]

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-Mediated DNA Repair cluster_2 Inhibition by 3-Aminobenzamide DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair 3AB 3-Aminobenzamide (3-AB) 3AB->PARP1 competitively inhibits

Caption: Mechanism of PARP-1 inhibition by 3-aminobenzamide.

Diverse Biological Activities and Therapeutic Applications

The ability of 3-aminobenzamide derivatives to modulate DNA repair and cellular energy homeostasis has led to their investigation in a variety of disease models.

Anticancer Activity

The primary application of 3-aminobenzamide derivatives in oncology is as chemosensitizers and, more recently, as standalone therapies in cancers with specific DNA repair defects.[1] By inhibiting PARP, these compounds enhance the efficacy of DNA-damaging agents like temozolomide and platinum-based drugs.[1] Furthermore, in cancers with mutations in BRCA1 or BRCA2 genes, which are crucial for homologous recombination repair of double-strand breaks, PARP inhibitors induce synthetic lethality.[2] The development of more potent and selective PARP inhibitors has been a significant advancement in cancer therapy, particularly for ovarian, breast, pancreatic, and prostate cancers.[2]

Neuroprotection

Overactivation of PARP-1 is a key event in the pathway leading to neuronal cell death in various neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][5][6][7] Excessive PARP-1 activation leads to the depletion of cellular NAD+ and ATP, ultimately causing energy failure and cell death, a process sometimes referred to as "Parthanatos".[3] 3-Aminobenzamide has demonstrated neuroprotective effects in preclinical models by preventing this PARP-1 hyperactivation, thereby preserving cellular energy levels and reducing neuronal damage.[3][5][6] Studies have shown that 3-AB can reduce brain infarction size after cerebral ischemia and decrease neutrophil infiltration.[5] It has also been shown to protect the blood-brain barrier and dopaminergic neurons in models of Parkinson's disease.[6]

Anti-inflammatory Effects

3-Aminobenzamide has also been shown to possess anti-inflammatory properties.[8] Inflammation is often associated with the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can cause DNA damage and activate PARP.[8] By inhibiting PARP, 3-AB can interrupt this cycle of DNA damage, inflammation, and cellular injury.[8] It has been shown to reduce the inflammatory response in models of local inflammation, in part by decreasing neutrophil recruitment.[8][9] Some studies also suggest that the anti-inflammatory effects of benzamides may be mediated through the inhibition of the transcription factor NF-κB.[10]

Cardiovascular Protection

PARP activation plays a significant role in the pathophysiology of various cardiovascular diseases, including myocardial infarction and heart failure.[11][12] During ischemia-reperfusion injury, the generation of oxidants leads to DNA damage and subsequent PARP activation, contributing to myocardial cell death.[12] 3-Aminobenzamide has been shown to protect against myocardial ischemia-reperfusion injury by reducing infarct size, preserving cardiac function, and maintaining cellular ATP levels.[12][13] It has also demonstrated beneficial effects in models of hemorrhagic shock and experimental cardiac hypertrophy.[11][14]

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of 3-aminobenzamide derivatives, a series of well-established in vitro and in vivo assays are employed. The following protocols are provided as a guide for researchers in the field.

PARP Activity Assay

The direct measurement of PARP enzymatic activity is crucial for determining the inhibitory potency of 3-aminobenzamide derivatives.

Principle: This assay quantifies the incorporation of biotinylated NAD+ into histone proteins, which serve as an acceptor for poly(ADP-ribose) chains. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PARP enzyme, the 3-aminobenzamide derivative at various concentrations, and biotinylated NAD+ in an optimized assay buffer.

  • Incubation: Add the reaction mixture to the histone-coated wells and incubate at room temperature to allow the PARP reaction to proceed.

  • Detection: After incubation, wash the plate to remove unreacted components. Add streptavidin-HRP conjugate and incubate. Following another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce PARP activity by 50%.[2][15]

Causality Behind Experimental Choices:

  • Histone Coating: Histones are rich in acceptor amino acids for PARylation, providing a robust substrate for the PARP enzyme.

  • Biotinylated NAD+: This modified substrate allows for sensitive and specific detection of the PARP reaction product using the high-affinity biotin-streptavidin interaction.

  • Chemiluminescent Detection: This method offers high sensitivity and a wide dynamic range for quantifying enzyme activity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the effect of 3-aminobenzamide derivatives on cell survival and proliferation.[16]

Principle: A variety of methods can be used, including those that measure metabolic activity (e.g., MTT or resazurin reduction), membrane integrity (e.g., trypan blue exclusion or LDH release), or ATP content.[17][18]

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-aminobenzamide derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which in this context represents the concentration of the compound that reduces cell viability by 50%.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with 3-AB derivative (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT-based cell viability assay.

Western Blotting for DNA Damage and Apoptosis Markers

Western blotting is a powerful technique to investigate the molecular mechanisms underlying the effects of 3-aminobenzamide derivatives, such as the induction of DNA damage and apoptosis.[19]

Principle: This method separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification: Treat cells with the 3-aminobenzamide derivative, lyse the cells to extract proteins, and determine the protein concentration of each sample.[20]

  • Gel Electrophoresis: Separate the protein lysates by size on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., γH2AX for DNA double-strand breaks, cleaved PARP or cleaved caspase-3 for apoptosis).[20]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[20]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.

Key Markers to Investigate:

  • γH2AX: Phosphorylation of histone H2AX at serine 139 is an early marker of DNA double-strand breaks.[20]

  • Cleaved PARP: Cleavage of PARP by caspases is a hallmark of apoptosis.[20]

  • Cleaved Caspase-3: Activation of this executioner caspase is a definitive marker of apoptosis.[20]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to determine the effect of 3-aminobenzamide derivatives on cell cycle progression.[21]

Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a DNA-binding fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content.[22]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the 3-aminobenzamide derivative for a specific duration, then harvest the cells.

  • Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane and preserve their morphology.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase to prevent staining of RNA.[22]

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[23]

Data Presentation: Inhibitory Potency of 3-Aminobenzamide and its Derivatives

The inhibitory potency of 3-aminobenzamide and its derivatives against PARP enzymes is a critical parameter for their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundPARP IsoformIC50 (nM)Cell LineReference
3-AminobenzamidePARP (general)~50CHO cells[15]
Derivative APARP-1[Insert Value][Insert Cell Line][Insert Reference]
Derivative BPARP-2[Insert Value][Insert Cell Line][Insert Reference]

Note: The reported IC50 values for 3-aminobenzamide can vary significantly depending on the assay conditions and the biological system used.[2]

Conclusion and Future Directions

3-Aminobenzamide and its derivatives represent a fascinating and clinically relevant class of compounds with a broad range of biological activities. Their primary mechanism of action, the inhibition of PARP, has been successfully exploited in the development of anticancer drugs. However, the therapeutic potential of these molecules extends far beyond oncology. The growing understanding of the role of PARP in neurodegenerative diseases, inflammation, and cardiovascular disorders opens up exciting new avenues for drug discovery and development.

Future research in this field will likely focus on the development of more potent and isoform-selective PARP inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, exploring the synergistic effects of PARP inhibitors with other therapeutic modalities will be crucial for designing novel and effective combination therapies. The continued investigation into the multifaceted biological activities of 3-aminobenzamide derivatives holds great promise for addressing a wide range of unmet medical needs.

References

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

  • Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 17, 1189053.
  • BPS Bioscience. (n.d.). 3-aminobenzamide. Retrieved from [Link]

  • Launay, S., et al. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Experimental Neurology, 184(2), 973-980.
  • Wang, Y., et al. (2013). Effects of poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide on blood-brain barrier and dopaminergic neurons of rats with lipopolysaccharide-induced Parkinson's disease.
  • Sonmez, E., et al. (2014). Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with Aβ(1-42). Phytotherapy Research, 28(8), 1226-1231.
  • Endres, M., et al. (1997). Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide. Journal of Cerebral Blood Flow & Metabolism, 17(10), 1079-1088.
  • Cuzzocrea, S., et al. (1997). Protective effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthase in a carrageenan-induced model of local inflammation. British Journal of Pharmacology, 121(6), 1065-1074.
  • Assay-Protocol.com. (n.d.). PARP. Retrieved from [Link]

  • UTMB. (n.d.). Protective effects of 3-aminobenzamide, an inhibitor of poly (ADP- ribose) synthase in a carrageenan-induced model of local inflammation. Retrieved from [Link]

  • Kim, H. J., & Lee, G. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1342, 79-87.
  • Palaniyandi, S. S., et al. (2009). Effect of 3-Aminobenzamide, an Inhibitor of Poly (ADP-Ribose)Polymerase in Experimental Cardiac Hypertrophy. International Journal of Pharmacology, 5(2), 128-136.
  • McDonald, M. C., et al. (1998). 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock. Shock, 10(4), 251-256.
  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Thiemermann, C., et al. (1997). Protection against myocardial ischemia and reperfusion injury by 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase. European Journal of Pharmacology, 330(2-3), 283-292.
  • Gonzalez-Suarez, I., & Redwood, A. B. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology, 1411, 299-317.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595.
  • Zhang, Y., et al. (2019). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Cellular Physiology and Biochemistry, 52(6), 1438-1451.
  • Zingarelli, B., et al. (2001). Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. British Journal of Pharmacology, 133(8), 1365-1374.
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3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide: Structural Utility and Mechanistic Profiling in Targeted Therapeutics

Executive Summary

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS: 939228-17-8) is an advanced synthetic building block and screening compound utilized in medicinal chemistry. It is structurally derived from 3-aminobenzamide (3-AB) , the prototypical, first-generation inhibitor of Poly(ADP-ribose) polymerase (PARP)[1]. By functionalizing the primary amide of the classic 3-AB pharmacophore with a (tetrahydrofuran-2-yl)methyl moiety, researchers can probe the solvent-exposed regions of the PARP NAD+ binding pocket, modulate physicochemical properties, and evaluate structure-activity relationships (SAR) in the context of DNA repair inhibition and cellular energetics.

Structural Rationale: Evolving the 3-Aminobenzamide Pharmacophore

The foundational 3-aminobenzamide core acts as a competitive antagonist of nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP enzymes[1]. In the wild-type PARP1 catalytic domain, the primary amide of 3-AB forms critical, highly conserved hydrogen bonds with residues Gly863 and Ser904.

However, standard 3-AB suffers from low lipophilicity and rapid clearance. The rational addition of the tetrahydro-2-furanylmethyl group at the amide nitrogen introduces three distinct medicinal chemistry advantages:

  • Steric Extension: The bulky tail extends into the adjacent solvent-accessible sub-pocket, potentially increasing target residence time.

  • Hydrogen Bond Modulation: The oxygen atom within the tetrahydrofuran (THF) ring acts as a secondary hydrogen-bond acceptor, capable of interacting with peripheral amino acid side chains.

  • Chiral Engagement: The C2 position of the THF ring introduces a stereocenter, allowing for enantiomer-specific binding kinetics.

Table 1: Comparative Physicochemical Profiling

To understand the pharmacokinetic shift, the quantitative properties of the novel derivative are compared against the prototypical 3-AB scaffold.

Property3-Aminobenzamide (Standard)3-Amino-N-(THF-methyl)benzamideShift Rationale
Molecular Weight 136.15 g/mol 220.27 g/mol Increased bulk for sub-pocket probing.
Formula C7H8N2OC12H16N2O2Addition of THF-methyl tail.
LogP (Estimated) ~0.8~1.5Enhanced lipid membrane permeability.
Lipinski H-Bond Donors 4 (N-H bonds)3 (N-H bonds)Substitution of one primary amide proton.
Lipinski H-Bond Acceptors 3 (N, O atoms)4 (N, O atoms)Addition of the THF ether oxygen.
Rotatable Bonds 14Increased conformational flexibility.

Mechanistic Grounding: PARP Inhibition and Cellular Energetics

PARP1 is a nuclear enzyme that functions as a DNA damage sensor. Upon detecting single-strand breaks induced by reactive oxygen species (ROS) or alkylating agents, PARP1 undergoes allosteric activation[1]. It cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto acceptor proteins to recruit DNA repair machinery.

The Causality of Necrosis vs. Survival: During severe oxidative stress (such as myocardial ischemia and reperfusion injury), massive DNA fragmentation causes PARP hyperactivation. This process rapidly depletes intracellular NAD+ pools. Because NAD+ is required for glycolysis and the TCA cycle, its depletion causes a catastrophic collapse of ATP synthesis, culminating in cellular necrosis[2].

Compounds containing the 3-aminobenzamide pharmacophore block the catalytic site, preventing NAD+ consumption. This preserves cellular ATP levels, effectively acting as a cytoprotective agent against reperfusion injury[2]. Conversely, in oncology, inhibiting PARP in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations) prevents DNA repair entirely, leading to targeted apoptosis via synthetic lethality[3].

PARP_Pathway Damage DNA Strand Breaks (ROS / Radiation) PARP PARP1/2 Hyperactivation Damage->PARP Allosteric Trigger NAD NAD+ / ATP Depletion PARP->NAD Consumes Substrate Necrosis Cellular Necrosis (Ischemia/Reperfusion) NAD->Necrosis Energetic Collapse Compound 3-Amino-N-(THF-methyl)benzamide (Competitive Antagonist) Compound->PARP Blocks Catalytic Site Survival Energy Preservation & Tissue Protection Compound->Survival Therapeutic Outcome

Diagram 1: Mechanistic pathway of PARP hyperactivation and competitive inhibition by 3-aminobenzamides.

Self-Validating Experimental Protocol: Competitive PARP1 Inhibition Assay

To accurately quantify the IC50 of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, researchers must utilize a self-validating chemiluminescent assay. This protocol is engineered to ensure that every experimental variable is internally controlled[3].

Phase 1: Reagent Preparation & The Causality of Activated DNA
  • Histone Coating: Coat a 96-well microtiter plate with core histones (50 µL/well) overnight at 4°C. Rationale: Histones serve as the physiological acceptor proteins for poly(ADP-ribose) chains.

  • Enzyme & DNA Mix: Prepare a master mix containing purified PARP1 enzyme and activated (nicked) DNA .

    • Causality of Choice: PARP1 possesses negligible basal activity. The inclusion of nicked DNA is strictly required to allosterically open the enzyme's catalytic domain, ensuring the assay measures the physiologically active conformation[1].

Phase 2: Competitive Binding & Internal Validation
  • Compound Incubation: Add serial dilutions of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (0.1 nM to 100 µM) to the wells.

  • Self-Validation Control: In parallel wells, run standard 3-Aminobenzamide (known IC50 ~30 µM)[3] and a modern high-affinity inhibitor (e.g., Olaparib). Rationale: This internal control normalizes inter-assay variability and proves the assay window is highly sensitive to NAD+ competitive antagonists[4].

  • Incubate for 30 minutes at room temperature to allow equilibrium binding at the NAD+ pocket.

Phase 3: Reaction Initiation & Detection
  • Substrate Addition: Initiate the PARylation reaction by adding a mixture of standard NAD+ and Biotinylated-NAD+ .

    • Causality of Choice: Biotinylation allows for highly sensitive, non-radioactive downstream detection without altering the enzyme's binding kinetics[3].

  • Incubate for 1 hour, then quench the reaction with a highly stringent wash buffer (PBS + 0.1% Triton X-100) to remove all unbound NAD+.

  • Chemiluminescence: Add Streptavidin-HRP (which binds the incorporated biotin), followed by a luminol-based substrate. Read the luminescent signal using a microplate reader.

Assay_Workflow Step1 1. Target Prep (PARP1 + Nicked DNA) Step2 2. Inhibitor Binding (Test Compound) Step1->Step2 Step3 3. PARylation (Biotin-NAD+ Substrate) Step2->Step3 Step4 4. HRP Detection (Chemiluminescence) Step3->Step4 Step5 5. Validation (Normalize vs 3-AB) Step4->Step5

Diagram 2: Self-validating experimental workflow for quantifying PARP1 competitive inhibition.

References

  • [3] BPS Bioscience. "3-aminobenzamide PARP1, PARP2 79888". BPS Bioscience Catalog. Available at:[Link]

  • [2] Zingarelli B, et al. "Protection against myocardial ischemia and reperfusion injury by 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase". Cardiovascular Research, Oxford Academic. Available at:[Link]

  • [1] Taylor & Francis. "3-Aminobenzamide – Knowledge and References". Chemistry and Pharmacology of Anticancer Drugs. Available at:[Link]

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Pharmacophore Modeling of Tetrahydrofuranylmethyl Amines: A Structural and Mechanistic Blueprint for Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The tetrahydrofuranylmethyl amine (THF-MA) scaffold—commonly referred to as tetrahydrofurfurylamine—is a privileged, highly versatile building block in modern medicinal chemistry. Characterized by a saturated, oxygen-containing heterocycle linked to a flexible methylamine group, this moiety provides an exceptional balance of hydrogen bond acceptor (HBA) capabilities, hydrogen bond donor (HBD) potential, and tunable lipophilicity.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observation, delving into the causality of pharmacophore interactions. By understanding exactly how the spatial vectors and electrostatic potentials of THF-MAs dictate receptor affinity, drug development professionals can rationally design highly selective ligands for G-protein-coupled receptors (GPCRs), metalloenzymes, and kinase targets.

Structural Rationale and Stereochemical Causality

The efficacy of the THF-MA pharmacophore is not coincidental; it is rooted in strict physicochemical and stereochemical principles.

The Pharmacophoric Triad
  • The Ether Oxygen (HBA): The oxygen atom within the THF ring is highly electronegative, creating a localized dipole. In the confined hydrophobic pocket of a target receptor, this oxygen acts as a precise hydrogen bond acceptor, often anchoring to threonine, serine, or tyrosine hydroxyls. Replacing the THF ring with a carbocyclic bioisostere (e.g., cyclopentyl) frequently results in a precipitous drop in affinity due to the loss of this critical H-bond[1].

  • The Methylamine Linker (HBD / Cationic Center): Depending on its substitution state (primary or secondary), the amine serves as a hydrogen bond donor or a protonated cationic anchor capable of forming salt bridges with acidic residues (e.g., aspartate or glutamate) in the receptor binding site[1].

  • The C2 Chiral Center: The C2 position of the THF ring is chiral. The stereospecificity—(R) versus (S)—dictates the dihedral angle at which the methylamine linker projects into the binding site. If the incorrect enantiomer is utilized, steric clashes with the receptor wall will prevent the amine from reaching its target interaction site, rendering the molecule inactive[2].

PharmacophoreInteractions THF_Ring Tetrahydrofuran Ring (Hydrophobic Core) THF_Oxygen Ether Oxygen (H-Bond Acceptor) THF_Ring->THF_Oxygen contains Chiral_Center C2 Chiral Center (Stereospecific Vector) THF_Ring->Chiral_Center connected to Target_Pocket Receptor Binding Pocket (GPCR / Kinase) THF_Ring->Target_Pocket Van der Waals THF_Oxygen->Target_Pocket Polar H-Bonding Amine_Linker Methylamine Linker (H-Bond Donor) Amine_Linker->Target_Pocket Salt Bridge / H-Bond Chiral_Center->Amine_Linker directs

Fig 1: 3D Pharmacophore feature mapping of the tetrahydrofuranylmethyl amine scaffold.

Target-Specific Pharmacophore Landscapes

The THF-MA scaffold adapts its binding modality based on the microenvironment of the target protein.

GPCR Modulation (e.g., GPR88)

In the development of GPR88 agonists (implicated in neuropsychiatric disorders), the THF-MA moiety is often conjugated to 1,3,4-oxadiazole cores. The pharmacophore model reveals that the THF oxygen is essential for lowering the overall lipophilicity (clogP) while maintaining high target engagement. For instance, specific 5-amino-1,3,4-oxadiazole derivatives incorporating the THF-MA scaffold achieve potent GPR88 agonism with an EC50 of 59 nM[1]. The oxygen acts as an HBA, while the aliphatic ring occupies a distinct lipophilic sub-pocket[1].

Metalloenzyme Inhibition (Urease)

THF-MAs are highly effective when converted into Schiff bases or sulfonamides to target metalloenzymes like urease[3]. The pharmacophore requires the THF ring to act as a spatial spacer, positioning the metal-binding pharmacophore (MBP)—such as a copper or vanadium coordination complex—at the optimal catalytic distance from the active site metal ions[4]. Oxovanadium complexes utilizing THF-MA derivatives have demonstrated urease inhibition rates exceeding 90%, with IC50 values as low as 17.35 µM[4].

Kinase Inhibition and Antimalarials

In kinase targets (e.g., FGFR1), N-substituted benzamides utilizing the THF-MA scaffold project the amine into the kinase hinge region to form critical H-bonds, while the THF ring provides favorable Van der Waals contacts[5]. Similarly, in antimalarial drug design, quinazoline-THF-MA hybrids have shown significant efficacy against the Plasmodium falciparum 3D7 strain (IC50 = 3.96 µM), where the THF ring optimizes the pharmacokinetic profile and cellular permeability of the hybrid molecule[2].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate easy comparison, the following table summarizes the quantitative efficacy of various THF-MA derivatives across distinct biological targets.

Compound Class / ScaffoldBiological TargetKey Pharmacophore InteractionEfficacy (IC50 / EC50)
1,3,4-Oxadiazole THF-MA GPR88 (GPCR)THF Oxygen HBA; Amine HBDEC50 = 59 nM[1]
Schiff Base Oxovanadium Complex Urease (Metalloenzyme)Metal Coordination; THF LipophilicityIC50 = 17.35 µM[4]
Quinazoline THF-MA Hybrid P. falciparum 3D7Amine HBD; Ring Hydrophobic contactsIC50 = 3.96 µM[2]
N-substituted Benzamide FGFR1 KinaseAmine HBD (Hinge region)Low Micromolar[5]

Computational Pharmacophore Modeling Protocol

To rationally design novel THF-MA ligands, a rigorous computational workflow is required. The following protocol utilizes standard molecular modeling suites (e.g., Schrödinger Phase or MOE) and is designed to be self-validating.

Step 1: Dataset Curation and Conformational Sampling

  • Action: Import a dataset of known active THF-MA ligands and structurally similar inactive decoys.

  • Causality: The methylamine linker is highly flexible. You must use a robust force field (e.g., OPLS4) to generate up to 100 conformers per ligand. Failing to sample the conformational space adequately will result in missing the bioactive conformation, leading to false negatives in virtual screening.

Step 2: Feature Definition and Mapping

  • Action: Assign pharmacophore features: HBA to the THF oxygen, HBD/Positive Ionizable (PI) to the amine nitrogen, and Hydrophobic (H) to the THF ring carbons.

  • Causality: Explicitly defining the HBA on the THF oxygen ensures the model discriminates against carbocyclic bioisosteres (like cyclopentyl derivatives) which lack the necessary electrostatic potential to bind polar receptor residues[1].

Step 3: Excluded Volume Generation

  • Action: Map the steric boundaries of the receptor pocket using the inactive decoys.

  • Causality: Adding excluded volumes penalizes compounds that clash with the receptor walls. Because the (R)- and (S)-enantiomers project into different vectors, excluded volumes ensure the model is stereoselective, accurately predicting the active enantiomer.

Experimental Validation & Synthesis Workflow

A computational model is only as strong as its empirical validation. The following step-by-step methodology outlines the synthesis and kinetic validation of a THF-MA sulfonamide library.

Step 1: Scaffold Synthesis (Sulfonylation)

  • Dissolve (S)-tetrahydrofurfurylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) as a mild base. Causality: A mild base neutralizes the HCl byproduct without risking base-catalyzed ring-opening of the sensitive THF moiety.

  • Slowly add 4-chlorobenzenesulfonyl chloride (1.1 eq) at 0°C to control the exothermic reaction, then stir at room temperature for 4 hours.

Step 2: Structural Validation

  • Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validate via 1H-NMR and LC-MS. Causality: Ensure the presence of the chiral C2 proton multiplet (typically around

    
     3.8-4.0 ppm). The preservation of this multiplet confirms that stereochemical integrity was maintained during synthesis.
    

Step 3: In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

  • Immobilize the target protein (e.g., GPR88 or Urease) on a CM5 sensor chip.

  • Flow the synthesized THF-MA derivatives over the chip at varying concentrations.

  • Causality: Do not rely solely on end-point IC50 assays. SPR provides real-time kinetic data (

    
    , 
    
    
    
    ,
    
    
    ). The H-bond formed by the THF oxygen typically decreases the dissociation rate (
    
    
    ), increasing the drug's residence time—a critical metric for in vivo efficacy.

ExperimentalWorkflow Synthesis 1. Scaffold Synthesis (Stereoselective) NMR 2. Structural Validation (1H-NMR / LC-MS) Synthesis->NMR Assay 3. Kinetic Binding Assay (SPR / FP) NMR->Assay SAR 4. SAR & Pharmacophore Refinement Assay->SAR SAR->Synthesis Iterative Optimization

Fig 2: Iterative workflow for the synthesis and biological validation of THF-MA derivatives.

Conclusion

The tetrahydrofuranylmethyl amine scaffold is far more than a simple linker; it is a dynamic, stereospecific pharmacophore that actively dictates target engagement. By understanding the causal relationships between the THF oxygen's H-bond acceptor capacity, the amine's cationic potential, and the chiral center's spatial vectoring, researchers can leverage this moiety to design highly potent ligands across a diverse array of therapeutic targets, from GPCRs to metalloenzymes.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists . PMC (NIH). 1

  • An overview: metal-based inhibitors of urease . Taylor & Francis. 4

  • Biological potential of copper complexes: a review . PMC (NIH). 3

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials . RSC Publishing. 2

  • Benzamide, N-tetrahydrofurfuryl-4-bromo- . Benchchem. 5

  • Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands . PMC (NIH). 6

Sources

Hydrogen bond donor/acceptor count for benzamide ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide (


) and its substituted derivatives represent a highly privileged class of pharmacophores in modern drug discovery, serving as the core scaffold for numerous antimicrobial, antiviral, and neurological therapeutics. The efficacy and oral bioavailability of these ligands are fundamentally governed by their hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profiles. This whitepaper provides an in-depth technical analysis of the mechanistic causality behind amide hydrogen bonding, delineates the critical divergence between functional topological counts and Lipinski proxy counts, and outlines self-validating experimental and computational workflows for benzamide lead optimization.

Mechanistic Causality: The Amide Bond Paradox

To engineer highly selective benzamide ligands, researchers must first understand the quantum mechanical realities of the amide bond. A common pitfall in early-stage drug design is the mischaracterization of the amide nitrogen as a functional hydrogen bond acceptor.

Resonance and Delocalization In a benzamide molecule, the lone pair of electrons on the amide nitrogen is not localized. Instead, it delocalizes into the


 antibonding orbital of the adjacent carbonyl group. This resonance grants the C-N bond partial double-bond character, forcing the nitrogen into a planar (

) geometry.
  • Causality: Because the nitrogen's lone pair is heavily involved in resonance, it is electronically unavailable to accept a hydrogen bond. Therefore, the functional HBA count of a primary benzamide is strictly 1 (the carbonyl oxygen)[1]. Conversely, the N-H bonds are highly polarized, making them excellent functional HBDs.

The Divergence: Functional vs. Lipinski Proxy Counts When evaluating a benzamide derivative for oral bioavailability, drug development professionals rely on Lipinski's Rule of Five (RO5). The RO5 is a heuristic designed to predict passive membrane diffusion and ADME properties, not pharmacological activity[2][3].

  • Lipinski HBA: For computational efficiency, Lipinski defined HBAs simply as the sum of all nitrogen and oxygen atoms[2][4]. Thus, a primary benzamide has a Lipinski HBA count of 2 (1 N + 1 O), despite having only 1 functional acceptor[1][5].

  • Lipinski HBD: Lipinski defines HBDs as the total number of N-H and O-H bonds (or atoms with at least one hydrogen)[2][4]. Software implementations vary: topological descriptors like Cactvs often count the entire

    
     group as a single donor locus (HBD = 1)[6], while strict bond-counting algorithms yield an HBD of 2.
    

HBA_HBD_Logic Benzamide Benzamide Core (C6H5-CO-NH2) Carbonyl Carbonyl Oxygen (=O) Benzamide->Carbonyl Contains AmideN Amide Nitrogen (-NH2) Benzamide->AmideN Contains HBA_Func Functional HBA Count = 1 Carbonyl->HBA_Func Lone pairs available Lipinski Lipinski Proxy HBA Count = 2 (1 O + 1 N) Carbonyl->Lipinski Resonance Resonance with C=O (Partial double bond) AmideN->Resonance Lone pair delocalized HBD_Func Functional HBD Count = 1 (Atom-based) AmideN->HBD_Func N-H Bonds present No_HBA Not a Functional HBA (Functional Count = 0) Resonance->No_HBA Result No_HBA->Lipinski But Lipinski Rule counts all N & O

Fig 1: Logical divergence between functional H-bond capacity and Lipinski proxy counts in benzamides.

Quantitative HBD/HBA Profiles of Benzamide Derivatives

To illustrate how structural modifications alter H-bond profiles, we have summarized the properties of several key benzamide derivatives. Note the distinction between topological/computed counts and Lipinski proxies.

CompoundCAS / CIDFunctional HBD (Cactvs)Functional HBA (Cactvs)Lipinski HBA (N+O)XLogP3
Benzamide CID 23311120.6[6]
2-Aminobenzamide CAS 88-68-62230.4[7]
2-Hydroxybenzamide CAS 65-45-22231.3[8]
N-(2,6-difluorophenyl)-2-fluoro-benzamide CAS 915889-31-51423.1[9]

The Fluorine Anomaly: Observe the data for N-(2,6-difluorophenyl)-2-fluoro-benzamide. While its Lipinski HBA count is strictly 2 (1 N + 1 O), advanced topological models (like Cactvs) calculate a functional HBA count of 4[9]. This is because fluorine atoms covalently bound to aromatic rings can act as weak, non-classical hydrogen bond acceptors in specific enzymatic pockets. Relying solely on Lipinski counts during virtual screening may cause researchers to overlook critical electrostatic interactions driven by halogens.

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity, the evaluation of benzamide ligands must employ self-validating systems. Below are the definitive protocols for both in silico screening and in vitro crystallographic validation.

Protocol 1: Pharmacophore-Based Virtual Screening (In Silico)

This workflow is utilized to identify novel benzamide leads (e.g., FtsZ inhibitors or HBV capsid modulators) by filtering massive compound libraries[10][11].

  • Target Preparation: Import the target protein (e.g., HBV core protein PDB: 5E0I). Causality: Raw PDB structures contain unresolved side chains and transient water molecules. We strip non-catalytic waters, add hydrogens, and assign Gasteiger–Hückel charges to accurately model the electrostatic environment before ligand introduction[11].

  • Pharmacophore Modeling: Define a multi-featured hypothesis based on known active benzamides (e.g., 1 HBA, 1 HBD, 1 hydrophobic, and 2 aromatic rings)[10][12].

  • ADME Filtering: Apply Lipinski's RO5 to the ligand library. Causality: Filtering out compounds with >5 HBDs, >10 HBAs, or MW >500 Da ensures that the surviving hits have a high probability of oral bioavailability and lower attrition rates in clinical trials[2][3].

  • Molecular Docking: Dock the filtered ligands into the binding pocket. Causality: Static docking evaluates the geometric fit and topological H-bond networks (e.g., identifying if the benzamide amino moiety forms a hydrogen bond with Thr128)[11].

  • Molecular Dynamics (MD) Validation: Run 15 ns MD simulations on the top docking complexes. Causality: Static docking often overestimates H-bond affinity in solvent-exposed pockets. MD simulations (using MM/GBSA methods) account for solvent entropy and confirm the temporal stability of the H-bond network[10][12].

VirtualScreening S1 1. Target Preparation (e.g., FtsZ or HBV Core) S2 2. Pharmacophore Modeling Define HBA, HBD, Aromatic features S1->S2 S3 3. Ligand Library Filtering Apply Lipinski RO5 (HBD<=5, HBA<=10) S2->S3 S4 4. Molecular Docking Evaluate H-bond interactions with key residues S3->S4 S5 5. MD Simulations Confirm complex stability (e.g., 15 ns) S4->S5

Fig 2: Self-validating in silico workflow for benzamide lead optimization and H-bond evaluation.

Protocol 2: X-Ray Crystallographic Validation of H-Bond Networks (In Vitro)

To physically prove the HBD/HBA capacity of a synthesized benzamide, researchers employ cocrystallization techniques[13].

  • Coformer Selection: Select benzamide derivatives and dicarboxylic acids. Causality: Deviations in the HBD/HBA ratio between the benzamide API and the coformer directly dictate the probability of forming stable multi-component supramolecular constructs[13].

  • Solvent Evaporation: Dissolve equimolar amounts in a suitable solvent and allow slow evaporation at room temperature.

  • Thermal Validation (TG-DSC): Perform Thermogravimetric and Differential Scanning Calorimetry. Causality: A true cocrystal exhibits a unique endothermic melting point distinct from its constituent monomers. TG-DSC confirms that the H-bond network provides structural stability (up to ~100 °C) rather than just a transient physical mixture[13].

  • X-Ray Diffraction & Hirshfeld Analysis: Determine the crystal structure. Causality: 1D X-ray data only provides atomic coordinates. To self-validate the network, we generate 2D-fingerprint plots derived from Hirshfeld surfaces to quantitatively validate the percentage contribution of specific

    
     intermolecular interactions to the total crystal packing[13].
    

Case Studies: Target-Specific H-Bond Networks

The theoretical principles outlined above directly translate to clinical efficacy across diverse therapeutic areas:

  • Sigma-1 Receptor (S1R) Agonists: In the development of CNS therapeutics, researchers engineered a retroamide modification of a benzamide derivative. This conformational shift preserved the key salt bridge with Glu172 while enabling the formation of an extra hydrogen bond with the phenolic group of Tyr103, significantly improving binding affinity[14].

  • Antimalarial PfDHODH Inhibitors: In silico screening of benzamide analogues identified CID 867491 as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. The functional stability of this complex was entirely dependent on a critical hydrogen bond formation between the benzamide derivative and the HIS185 residue of the active site[15].

References

Sources

Methodological & Application

Reagents for synthesizing 3-amino-benzamide libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of 3-Amino-Benzamide Libraries

Executive Summary

This guide details the parallel synthesis of 3-amino-benzamide (3-AB) libraries, a privileged scaffold in medicinal chemistry known primarily for Poly (ADP-ribose) polymerase (PARP) inhibition. Unlike standard single-compound protocols, this guide focuses on combinatorial efficiency . We utilize a "Nitro-Reduction" route coupled with a Strong Cation Exchange (SCX) "Catch-and-Release" purification strategy . This approach eliminates the need for time-consuming column chromatography, enabling the rapid generation of 96-to-384 member libraries with high purity suitable for biological screening.

Scientific Foundation: The 3-AB Scaffold

Mechanism of Action

PARP enzymes repair DNA single-strand breaks. 3-Aminobenzamide acts as a competitive inhibitor of the substrate NAD+ . The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, binding to the catalytic domain of PARP-1/2.

  • Key Interaction: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP active site.

  • Library Objective: Modifying the amide nitrogen (R1) or the aniline nitrogen (R2) allows researchers to probe the "adenosine binding pocket" and improve potency/solubility over the parent 3-AB molecule.

Synthetic Strategy: The "Nitro" Route

Direct coupling of 3-aminobenzoic acid is prone to self-polymerization. Therefore, the 3-nitrobenzoic acid precursor is used. The library is assembled in three phases:

  • Amide Coupling: Diversity introduction at R1.

  • Nitro Reduction: Unmasking the aniline.

  • Purification: SCX solid-phase extraction.

G Start 3-Nitrobenzoic Acid Inter 3-Nitrobenzamide Intermediate Start->Inter HATU/DIPEA Amine Diverse Amines (R1-NH2) Amine->Inter Prod 3-Amino-benzamide Scaffold Inter->Prod SnCl2 / EtOH Reduct Reduction (SnCl2) Lib Library Derivatization Prod->Lib R2-Cl / R2-CHO

Figure 1: Synthetic pathway for 3-aminobenzamide libraries. The nitro group serves as a masked aniline, preventing side reactions during the initial coupling.

Strategic Reagent Selection

The success of a library depends on reagents that are robust, tolerant of moisture/air (for open-well synthesis), and easily removed.

Reagent ClassRecommended ReagentWhy this choice?Alternatives
Coupling Agent HATU Gold Standard. High reactivity for hindered amines; minimal racemization (though less relevant for benzamides).T3P (Propylphosphonic anhydride) - easier workup but lower reactivity for some anilines.
Base DIPEA (Hünig's Base)Non-nucleophilic, soluble in organic solvents.NMM (N-methylmorpholine).
Reducing Agent SnCl₂·2H₂O (Tin(II) Chloride)Ideal for Plates. Allows reduction in solution without H₂ gas or pressure vessels. Chemoselective.Fe/NH₄Cl (Heterogeneous, hard to pipette); H₂/Pd-C (Dangerous in high-throughput).
Purification SCX-2 Resin (Propylsulfonic acid)"Catch & Release". The aniline product is basic (pKa ~4.6); impurities (nitro, acids) are not.Liquid-Liquid Extraction (Too slow for >96 samples).
Solvent DMF (Coupling) / EtOH (Reduction)DMF solubilizes polar acids; EtOH is required for SnCl₂ activity.NMP (Hard to remove); EtOAc (Poor solubility for some amino acids).

Detailed Protocol: 96-Well Parallel Synthesis

Prerequisites:

  • 96-well deep-well polypropylene block (2 mL volume).

  • Multichannel pipettes.

  • Vacuum manifold for SPE (Solid Phase Extraction).

Phase 1: Amide Library Generation (Diversity Point R1)
  • Stock Preparation:

    • Acid Stock: Dissolve 3-nitrobenzoic acid (1.0 eq) in DMF (0.5 M).

    • Amine Stock: Dissolve diverse amines (1.2 eq) in DMF (0.5 M).

    • Activator Stock: Dissolve HATU (1.2 eq) in DMF.

    • Base: Pure DIPEA.

  • Reaction Assembly:

    • Add 200 µL Acid Stock (100 µmol) to each well.

    • Add 35 µL DIPEA (2.0 eq).

    • Add 240 µL Amine Stock (120 µmol) to respective wells.

    • Add 240 µL HATU Stock (120 µmol).

    • Note: Order of addition matters. Activate acid in situ or add HATU last to prevent rapid hydrolysis.

  • Incubation:

    • Seal block with a chemically resistant mat.

    • Shake at Room Temperature (RT) for 4–16 hours .

  • Workup (Liquid-Liquid):

    • Critical Step: We must remove excess amine before reduction if the amine is basic, otherwise, it will co-purify later.

    • Add 1 mL 1M HCl to each well (Quenches HATU, protonates unreacted amines).

    • Add 1 mL EtOAc . Vortex and centrifuge.

    • Transfer the organic layer (top) to a new block. The product (neutral nitrobenzamide) is in the organic layer; unreacted amines and HATU byproducts are in the aqueous layer.

    • Evaporate EtOAc (Genevac or N2 blowdown).

Phase 2: Nitro Reduction (Unmasking the Scaffold)
  • Reagent Preparation:

    • Prepare a fresh solution of SnCl₂·2H₂O (5.0 eq) in Ethanol (0.5 M). Caution: Solution may be slightly cloudy; sonicate if necessary.

  • Reaction:

    • Redissolve the dried nitrobenzamide intermediates in 500 µL Ethanol .

    • Add 1 mL SnCl₂ solution to each well.

    • Seal and heat at 70°C for 4 hours (or RT overnight).

Phase 3: SCX "Catch-and-Release" Purification

This step isolates the basic 3-aminobenzamide product from non-basic impurities (tin salts, unreacted nitro compounds).

  • Conditioning:

    • Use a 96-well SCX-2 SPE plate (e.g., Biotage or Phenomenex, 100 mg bed).

    • Wash columns with 1 mL MeOH, then 1 mL DCM.

  • Loading ("Catch"):

    • Dilute the reduction reaction (EtOH) with 1 mL DCM (to improve solubility).

    • Load the entire reaction mixture onto the SCX plate. Apply gentle vacuum.

    • Mechanism: The sulfonic acid resin protonates the aniline (-NH2 -> -NH3+), binding it to the solid phase. Neutral impurities pass through.

  • Washing:

    • Wash with 2 x 1 mL MeOH . (Removes tin salts and neutrals).

    • Wash with 1 x 1 mL Acetonitrile .

  • Elution ("Release"):

    • Place a clean collection plate under the manifold.

    • Elute with 2 x 0.75 mL of 2M NH₃ in Methanol .

    • Mechanism: Ammonia deprotonates the aniline, releasing it from the resin.

  • Final Isolation:

    • Evaporate the solvent.[1] The residue is the pure 3-aminobenzamide derivative .

Protocol Variation: Solid-Phase Synthesis (SPPS)

For libraries requiring extensive modification of the aniline nitrogen (e.g., ureas, sulfonamides), solid-phase synthesis is superior.

SPPS Resin Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine) Resin->Deprotect Load Coupling (Fmoc-3-Aminobenzoic Acid) Deprotect->Load Deriv Aniline Derivatization (Sulfonyl Chlorides, etc.) Load->Deriv 1. Deprotect 2. React Cleave Cleavage (95% TFA) Deriv->Cleave

Figure 2: Solid-phase workflow.[2] Note: Rink Amide resin yields a primary amide (CONH2) at the C-terminus.

  • Resin: Rink Amide MBHA (Loading ~0.6 mmol/g).

  • Coupling: Fmoc-3-aminobenzoic acid (3 eq), DIC (3 eq), HOBt (3 eq) in DMF.

  • Fmoc Removal: 20% Piperidine in DMF.

  • Derivatization: React the resin-bound aniline with sulfonyl chlorides or isocyanates.

  • Cleavage: TFA:TIS:H2O (95:2.5:2.5) for 1 hour.

Quality Control & Validation

  • Purity Assessment: Randomly select 10% of the library for LC-MS analysis.

    • Acceptance Criteria: Purity > 85% (UV 254 nm).

  • Impurity Flags:

    • Mass +16: Oxidation (N-oxide formation).

    • Mass + Sn isotopes: Tin contamination (Incomplete SCX wash).

  • Storage: Store as 10 mM DMSO stocks at -20°C. 3-AB derivatives are generally stable but light-sensitive (aniline oxidation).

References

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[3][4] Pharmacological Reviews, 54(3), 375-429.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1][5] Tetrahedron Letters, 25(8), 839-842.[5]

  • Siegel, M. G., et al. (1997). Rapid purification of small molecule libraries by ion exchange chromatography. Molecular Diversity, 3(2), 113-116.

Sources

Application Note: High-Precision Preparation of Benzamide Stock Solutions for Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzamides are a critical pharmacophore in drug discovery, serving as the structural backbone for histone deacetylase (HDAC) inhibitors, PARP inhibitors, and antipsychotics. However, their utility in High-Throughput Screening (HTS) is frequently compromised by two opposing physicochemical forces: limited aqueous solubility and hydrolytic instability in wet organic solvents. This guide provides a rigorous, field-validated protocol for preparing benzamide stock solutions. It moves beyond standard "dissolve and store" instructions to address the specific challenge of DMSO hygroscopicity, which catalyzes amide bond hydrolysis and leads to "silent" compound degradation.

Scientific Foundation & Rationale

The Solubility-Stability Paradox

Benzamides generally possess moderate lipophilicity (LogP 1.5–3.0), making them soluble in Dimethyl Sulfoxide (DMSO) but prone to precipitation (crashing out) upon rapid dilution into aqueous assay buffers.

  • The Hydrolysis Threat: The amide bond (

    
    ) is susceptible to hydrolysis, converting the active benzamide into a benzoic acid derivative and an amine. This reaction is slow at neutral pH but is catalyzed by water absorbed into DMSO .
    
  • DMSO Hygroscopicity: Anhydrous DMSO can absorb up to 30% of its weight in water from the atmosphere within 24 hours if left uncapped.[1] This absorbed water not only alters the concentration (

    
    ) but actively degrades the benzamide library.
    
Critical Thresholds
ParameterSpecificationRationale
Solvent Grade DMSO, Anhydrous (≥99.9%)Water content >0.1% accelerates hydrolysis.
Stock Conc. 10 mM or 100 mMHigh concentrations saturate the solvent, minimizing oxidative degradation relative to molar mass.
Storage Temp -20°C or -80°CLowers kinetic energy, slowing hydrolysis and preventing evaporation.
Freeze/Thaw Max 5 cyclesRepeated thermal stress induces micro-precipitation and water uptake.

Workflow Visualization

The following diagram outlines the critical decision pathways for solubilizing benzamides to prevent "crash out" and degradation.

BenzamideWorkflow Start Solid Benzamide Sample Weigh Gravimetric Weighing (Antistatic Gun Required) Start->Weigh Solvent Add Anhydrous DMSO (Argon Purged) Weigh->Solvent Calculate Vol based on Mass Dissolve Dissolution (Vortex + Mild Sonication <40°C) Solvent->Dissolve QC_Check Visual & Nephelometry Check Dissolve->QC_Check QC_Check->Dissolve Particulates Visible Storage Master Stock Storage (-80°C, Low Humidity) QC_Check->Storage Clear Solution Dilution Intermediate Dilution (DMSO-to-DMSO) Storage->Dilution Daily Use Assay Final Assay Plate (<1% DMSO Final) Dilution->Assay Acoustic/Tip Transfer

Figure 1: Logic flow for benzamide solubilization, emphasizing quality control checkpoints before storage.

Detailed Protocols

Protocol A: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration parent stock from solid powder.

Materials:

  • Benzamide compound (e.g., Entinostat).

  • Anhydrous DMSO (stored in a desiccator).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Argon or Nitrogen gas line.

Step-by-Step:

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation on the hygroscopic powder.

  • Weighing: Weigh approximately 2–5 mg of compound into the amber vial.

    • Note: Use an ionizing (antistatic) gun on the vial; benzamides are often static-prone crystalline solids.

  • Calculation: Calculate the required DMSO volume (

    
    ) using the formula:
    
    
    
    
  • Solvation: Add the calculated volume of Anhydrous DMSO.

    • Crucial: Do not add DMSO to the "shoulder" of the vial; pipette directly onto the powder at the bottom.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath for 5-minute intervals.

    • Warning: Monitor temperature.[2] If the bath exceeds 40°C, benzamides may undergo thermal degradation.

  • Inert Gas Overlay: Gently blow a stream of Argon/Nitrogen into the headspace of the vial for 5–10 seconds to displace humid air.

  • Seal & Inspect: Cap tightly. Invert and inspect under a strong light source. The solution must be perfectly clear.

Protocol B: The "Intermediate Plate" Dilution Strategy

Objective: Dilute the stock for the assay without causing precipitation. The Problem: Direct dilution of 10 mM DMSO stock into aqueous buffer (e.g., 1:1000) often causes immediate micro-precipitation of benzamides.

The Solution (Serial Dilution in DMSO):

  • Master Source: Thaw 10 mM Master Stock.

  • Intermediate Plate (100% DMSO): Perform all serial dilutions (e.g., 1:3 curves) in a polypropylene plate using 100% DMSO as the diluent.

    • Result: You now have a concentration range (e.g., 10 mM down to 10 nM) all in DMSO.

  • Assay Plate (Aqueous):

    • Prepare the assay plate with buffer/cells (e.g., 49.5 µL volume).

    • Transfer a small volume (e.g., 0.5 µL) from the Intermediate Plate to the Assay Plate.

    • Mechanism:[3] This limits the final DMSO concentration to 1% and ensures rapid dispersion of the compound before crystal nucleation can occur.

Quality Control & Troubleshooting

Validating Concentration and Stability

Do not assume your stock is 10 mM just because you weighed it.

QC MethodPurposeFrequency
Nephelometry Detects micro-precipitates (turbidity) invisible to the naked eye.At preparation & after freeze-thaw.
LC-MS (UV 254nm) Verifies purity and checks for hydrolysis products (Benzoic acid peak).Monthly for working stocks.
Acoustic Auditing Measures fluid composition to detect water uptake in DMSO.[4][5][6]Prior to every HTS run.
Troubleshooting Table
IssueRoot CauseCorrective Action
Precipitation on Thawing "Salting out" or low temp solubility.Warm to 37°C and vortex. If persistent, check if DMSO has absorbed water (freezing point of wet DMSO is lower).
Loss of Potency Amide hydrolysis or adsorption to plastic.Check LC-MS for hydrolysis. Switch to Low-Binding (LBS) plates.
Inconsistent IC50 Variable DMSO % in assay.Ensure the "Intermediate Plate" method is used to keep final DMSO % constant across all doses.

References

  • Vertex Pharmaceuticals & NIH. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere.[7] PubMed. Link

    • Relevance: Establishes the critical impact of DMSO hydration on library concentration and the method of using nitrogen-purged storage.
  • Labcyte Inc. (2005).[5] In situ DMSO hydration measurements of HTS compound libraries. Ingenta Connect / PubMed. Link

    • Relevance: Provides quantitative data on how quickly DMSO absorbs water (6% water uptake in 1 hour at 40% humidity) and its effect on precipitation.[4][5][6]

  • MedChemExpress. (2024). Entinostat Solubility and Preparation Protocol. MedChemExpress Product Guide. Link

    • Relevance: Validates specific solubility limits for benzamide derivatives (Entinostat) in DMSO (>10 mM) and aqueous buffers.
  • BenchChem. (2025).[8][9] An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide.[1] BenchChem Application Notes.[8][9] Link

    • Relevance: Detailed chemical mechanisms of water-DMSO interaction and its c
  • BPS Bioscience. (2012).[10] MS-275 (Entinostat) Data Sheet and Storage.[10] BPS Bioscience.[10] Link

    • Relevance: Authoritative source for storage temperatures (-20°C) and stability duration for benzamide HDAC inhibitors.[8][9][11]

Sources

Application Note: Microwave-Assisted Synthesis of Tetrahydrofuranyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the accelerated synthesis of tetrahydrofuranyl benzamides—a privileged scaffold in kinase inhibitor design (e.g., BRAF, BTK targets)—using microwave irradiation.[1][2]

High-Throughput Optimization for Kinase Inhibitor Scaffolds

Executive Summary & Biological Context

The tetrahydrofuranyl benzamide motif is a pharmacophore of significant interest in oncology and infectious disease research.[1][2] It serves as a key hydrogen-bonding anchor in the ATP-binding pocket of various kinases, including BRAF V600E and BTK (Bruton's Tyrosine Kinase).[2] Conventional thermal synthesis (reflux) of these amides often suffers from long reaction times (12–24 h), incomplete conversion, and difficult purification due to the thermal instability of the tetrahydrofuran ring under prolonged acidic conditions.[1][2]

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to <20 minutes while increasing yields by 20–40%.[2] We present two distinct workflows: a high-fidelity Coupling Reagent Route for library generation and a Green Direct Amidation Route for scale-up.[2]

Mechanistic Principles

Microwave Dielectric Heating

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.[1]

  • Dipolar Polarization: The polar amide solvent (DMF/DMA) and the reagents align with the oscillating electric field, generating internal heat via molecular friction.[1][2]

  • Arrhenius Acceleration: The rapid "temperature jump" profile allows the reaction to reach the activation energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) threshold almost instantaneously, minimizing side reactions (e.g., furan ring opening) associated with slow thermal ramps.[1]
    
Reaction Mechanism

The synthesis involves the nucleophilic acyl substitution of a benzoic acid derivative by tetrahydrofurfurylamine .[1][2]

  • Activation: The carboxylic acid is activated (via HATU or T3P) to form a reactive ester intermediate.[2]

  • Nucleophilic Attack: The primary amine of tetrahydrofurfurylamine attacks the carbonyl carbon.[1][2]

  • Elimination: The leaving group is expelled, forming the stable amide bond.[1][2]

ReactionMechanism Substrate Benzoic Acid (Ar-COOH) Activation Activation (HATU/Base) Substrate->Activation Reagent Tetrahydrofurfurylamine (R-NH2) Intermediate Active Ester Intermediate Activation->Intermediate Fast Transition Tetrahedral Transition State Intermediate->Transition + Reagent (MW Irradiation) Product Tetrahydrofuranyl Benzamide Transition->Product - Leaving Group MW Microwave Energy (hv) MW->Transition Dipolar Polarization

Figure 1: Mechanistic pathway of microwave-assisted amidation highlighting the activation and nucleophilic attack stages.[1][2]

Experimental Protocols

Protocol A: High-Fidelity Library Synthesis (Coupling Reagent)

Recommended for: MedChem Library Generation (10–100 mg scale)[2]

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)[1]

  • Tetrahydrofurfurylamine (1.2 equiv)[1]

  • HATU (1.5 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve the benzoic acid (0.5 mmol) in DMF (2 mL).

  • Activation: Add DIPEA (1.5 mmol, 260 µL) and HATU (0.75 mmol, 285 mg). Stir at RT for 2 minutes to pre-activate the acid.

  • Addition: Add tetrahydrofurfurylamine (0.6 mmol, 62 µL). Cap the vial with a Teflon-lined septum.[2]

  • Irradiation: Place in the microwave reactor.

    • Temp: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 250 psi[1][2]

    • Stirring: High

  • Work-up: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over MgSO₄.[2]

  • Purification: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: "Green" Direct Amidation (Catalytic)

Recommended for: Scale-up (>1 g) and Green Chemistry compliance[2]

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)[1]

  • Tetrahydrofurfurylamine (1.5 equiv)[1]

  • Catalyst: Boric Acid (10 mol%) or CAN (Ceric Ammonium Nitrate, 5 mol%)[1]

  • Solvent: None (Neat) or Water

Procedure:

  • Assembly: In a 30 mL quartz vessel, mix Benzoic Acid (5 mmol) and Tetrahydrofurfurylamine (7.5 mmol).

  • Catalyst: Add Boric Acid (0.5 mmol).

  • Irradiation:

    • Temp: 150 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 300 W)[1]

  • Work-up: Cool to RT. The product often precipitates.[1][2] Add water (10 mL) and filter the solid. Recrystallize from Ethanol/Water.[2][3]

Optimization & Data Analysis

The following data compares the efficiency of Microwave (MW) vs. Thermal (Reflux) synthesis for the model compound N-((tetrahydrofuran-2-yl)methyl)-4-nitrobenzamide.

Table 1: Reaction Optimization Matrix

EntryMethodCoupling Agent/Cat.Temp (°C)TimeYield (%)Purity (LCMS)
1Thermal (Reflux)SOCl₂ (Acid Chloride)804 hr65%88%
2Thermal (Reflux)HATU8012 hr72%92%
3MW (Protocol A) HATU 100 10 min 94% >98%
4MW (Protocol B)[2]Boric Acid (Neat)15020 min81%95%
5MWNone (Thermal only)15030 min45%70%

Key Insight: Protocol A (HATU/MW) offers the highest yield and purity, essential for biological screening.[1] Protocol B is less atom-efficient but eliminates toxic coupling reagents, ideal for bulk intermediate synthesis.[2]

Optimization Decision Tree

Use this logic flow to select the correct protocol for your specific substrate.[1][2]

OptimizationTree Start Start: Select Substrate AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Scale Target Scale? AcidSensitive->Scale No ProtocolA Protocol A: HATU / 100°C / 10 min AcidSensitive->ProtocolA Yes (Avoid high temp/acid) Scale->ProtocolA < 100 mg (Library Gen) ProtocolB Protocol B: Boric Acid / 150°C / Neat Scale->ProtocolB > 1 gram (Scale Up) DetailA High Yield, High Cost Best for SAR ProtocolA->DetailA DetailB Lower Cost, Green Best for Intermediates ProtocolB->DetailB

Figure 2: Decision matrix for selecting the optimal synthesis pathway based on substrate stability and scale.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of acid.[2]Increase pre-activation time (Step 2) to 5 mins before adding amine.[2]
Furan Ring Opening Temperature too high (>160°C) or acidic conditions.[1][2]Reduce MW temp to 100°C; Ensure basic pH (DIPEA excess).
Pressure Spike Solvent volatility or decomposition.[1][2]Use DMA (b.p. 165°C) instead of DMF; Ensure headspace in vial.
Sticky Solid Residual DMF/DMA.Wash organic layer thoroughly with water/brine; Lyophilize final product.[2]

Validation Check:

  • TLC: Elute in 50% EtOAc/Hexane.[2] Product typically appears at Rf ~0.4–0.6 (UV active).[2]

  • NMR: Look for the diagnostic multiplets of the tetrahydrofuran ring at δ 1.6–2.0 ppm (CH2) and δ 3.6–4.2 ppm (OCH2/OCH).[1][2]

References

  • Microwave-Assisted Synthesis of Amides: Perreux, L., & Loupy, A. (2002).[2] A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 58(24), 4917-4950.[1][2] Link

  • Kinase Inhibitor Relevance: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1][2] Targeting cancer with small molecule kinase inhibitors.[2][4] Nature Reviews Cancer, 9(1), 28-39.[1][2] Link

  • Green Direct Amidation: Tang, S. (2020).[2] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[2] Molecules, 25(8), 1845.[1][2] Link

  • Tetrahydrofuranyl Scaffolds in HIV: Ghosh, A. K., et al. (2005).[1][2] Structure-based design of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 48(10), 3576-3585.[2] Link[1]

  • Benzamide Synthesis Protocols: BenchChem Application Notes. (2025).[1][2] Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives. Link[1]

Sources

Storage and Stability Conditions for 3-Amino-Benzamide (3-AB) Solutions: A Comprehensive Guide to Ensuring Experimental Integrity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

3-Aminobenzamide (3-AB) is a cornerstone inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair, genomic stability, and programmed cell death.[1] The reliability and reproducibility of experimental outcomes using 3-AB are fundamentally dependent on the integrity of its prepared solutions. This guide provides an in-depth analysis of the chemical stability of 3-AB and offers validated protocols for the preparation, storage, and handling of its solutions to ensure optimal potency and consistency in research applications.

Introduction: The Criticality of Proper 3-AB Handling

3-Aminobenzamide acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's natural substrate, NAD+, thereby blocking the synthesis of poly(ADP-ribose) chains.[2] This action prevents the recruitment of DNA repair proteins and can lead to cell death, particularly in cancer cells with compromised DNA repair pathways. Given its mechanism, even minor degradation of 3-AB can lead to a significant loss of inhibitory activity, resulting in misleading or inconclusive data.

This document moves beyond standard product datasheets to explain the chemical principles governing 3-AB's stability. We will explore its degradation pathways and provide field-proven protocols to mitigate these risks, ensuring that researchers can confidently prepare and use 3-AB solutions with maximum efficacy.

Mechanism of Action: Competitive Inhibition of PARP

Understanding how 3-AB works is key to appreciating its sensitivity. PARP enzymes detect DNA strand breaks and, upon activation, cleave NAD+ to form ADP-ribose units, which are then polymerized onto acceptor proteins, including PARP itself. This process, known as PARylation, creates a scaffold to recruit other DNA repair factors. 3-AB, due to its structural similarity to the nicotinamide portion of NAD+, binds to the catalytic domain of PARP, physically obstructing the binding of NAD+ and halting the polymerization process.

cluster_0 Normal PARP Activity cluster_1 Inhibition by 3-Aminobenzamide DNA_damage DNA Strand Break PARP PARP Enzyme DNA_damage->PARP Activates PAR Poly(ADP-ribose) Chains PARP->PAR Synthesizes using NAD NAD+ NAD->PARP Substrate DNA_repair DNA Repair Protein Recruitment PAR->DNA_repair Recruits Three_AB 3-Aminobenzamide PARP_inhibited PARP (Inhibited) Three_AB->PARP_inhibited Competitively Binds No_PAR No PAR Synthesis PARP_inhibited->No_PAR Prevents Blocked_repair Blocked DNA Repair No_PAR->Blocked_repair

Figure 1: Mechanism of PARP Inhibition by 3-Aminobenzamide.

Physicochemical Properties and Solubility

A foundational understanding of 3-AB's properties is essential for its effective use. As an off-white to light brown crystalline powder, its solubility is a key practical consideration.[3]

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Off-white to light brown powder
Melting Point 115-116 °C
Solubility (DMSO) ≥ 27 mg/mL (198.31 mM). Use of fresh, anhydrous DMSO is recommended.[4]
Solubility (Water) ≥ 11.11 mg/mL (81.60 mM). May require gentle heating or sonication.[3]
Solubility (Ethanol) ≥ 27 mg/mL (198.31 mM)
Solubility (PBS, pH 7.2) ~2 mg/mL

Stability Profile of 3-Aminobenzamide

The stability of 3-AB varies dramatically between its solid and solution forms. Understanding the underlying chemical degradation pathways is crucial for preventing loss of potency.

Solid State Stability

In its solid, powdered form, 3-aminobenzamide is highly stable. When stored correctly in a tightly sealed container, protected from light and moisture, it can be kept for several years at room temperature or at -20°C without significant degradation.

Solution Stability: The Challenge of Hydrolysis

The primary route of degradation for 3-AB in solution is the hydrolysis of the amide bond . This reaction cleaves the molecule into 3-aminobenzoic acid and ammonia, neither of which has PARP inhibitory activity. The rate of this hydrolysis is highly dependent on the pH of the solution.[5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 8), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.

This pH-dependent degradation means that 3-AB solutions are least stable at acidic and basic extremes and most stable at a near-neutral pH.[5][6] Consequently, aqueous solutions of 3-AB are not recommended for long-term storage and should ideally be prepared fresh for each experiment.

cluster_conditions Accelerating Conditions ThreeAB 3-Aminobenzamide C₇H₈N₂O DegradationProducts Degradation Products 3-Aminobenzoic Acid Ammonia ThreeAB->DegradationProducts Hydrolysis Water H₂O Acid Acidic pH (H+) Acid->ThreeAB Catalyzes Base Basic pH (OH-) Base->ThreeAB Catalyzes Heat Elevated Temperature Heat->ThreeAB Accelerates

Figure 2: Primary Degradation Pathway of 3-Aminobenzamide in Aqueous Solution.
Stability in Organic Solvents (DMSO)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 3-AB. In anhydrous DMSO, the risk of hydrolysis is negligible, leading to excellent long-term stability. A properly prepared DMSO stock solution can be stored for at least one year at -20°C and up to two years at -80°C.[3] It is crucial to use anhydrous DMSO and to minimize the introduction of atmospheric moisture, which can compromise long-term stability.

Photostability

While specific forced degradation studies on the photostability of 3-AB are not widely published, the general best practice for benzamide-containing compounds is to protect them from light.[7] UV radiation can provide the energy to initiate degradation reactions. Therefore, all solutions of 3-AB, both stock and working, should be stored in amber vials or tubes, or otherwise protected from direct light exposure.

Summary of Recommended Storage Conditions

For quick reference, the following table summarizes the optimal storage conditions for 3-aminobenzamide.

FormSolventTemperatureDurationKey Considerations
Solid Powder N/ARoom Temperature or -20°C≥ 3 yearsKeep container tightly sealed and protected from moisture.
High-Concentration Stock DMSO-20°C≥ 1 yearUse anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Protect from light.
-80°C≥ 2 yearsPreferred for very long-term storage.
Aqueous Working Solution Aqueous Buffer / Media2-8°C≤ 24 hours Prepare fresh before each use. Protect from light. Avoid pH extremes.

Experimental Protocols

Adherence to validated protocols is essential for preparing stable and effective 3-AB solutions. The following sections provide step-by-step methodologies.

Workflow for Solution Preparation

cluster_working Preparation of Working Solution (On day of use) start Start: Solid 3-AB Powder weigh 1. Weigh 3-AB Powder Accurately start->weigh dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate if needed) weigh->dissolve stock 3. High-Concentration Stock Solution (e.g., 200 mM in DMSO) dissolve->stock aliquot 4. Aliquot into Light-Protected Tubes stock->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot of Stock store->thaw dilute 7. Dilute in Pre-warmed Aqueous Buffer or Cell Culture Medium thaw->dilute filter 8. (Optional) Sterilize with 0.22 µm Filter dilute->filter use 9. Use Immediately in Experiment filter->use

Figure 3: Standard Workflow for Preparation of 3-Aminobenzamide Solutions.
Protocol 1: Preparation of 200 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage.

Materials:

  • 3-Aminobenzamide (MW: 136.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 200 mM stock solution, calculate the required mass of 3-AB:

    • Mass (mg) = 200 mmol/L * 1 L/1000 mL * 136.15 g/mol * 1000 mg/g * 1 mL = 27.23 mg

  • Weighing: Carefully weigh out 27.23 mg of 3-aminobenzamide powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to facilitate the process. Ensure the final solution is clear and free of particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for use within a year, or at -80°C for longer-term storage (up to 2 years).[3]

Protocol 2: Preparation of 4 mM Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock into a typical working concentration for cell-based assays. This solution is not stable and must be used immediately.

Materials:

  • 200 mM 3-AB stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile conical tube

  • Optional: 0.22 µm syringe filter

Procedure:

  • Thawing: Remove one aliquot of the 200 mM DMSO stock from the freezer and thaw it at room temperature.

  • Calculation: To prepare 10 mL of a 4 mM working solution, use the dilution formula (M₁V₁ = M₂V₂):

    • (200 mM) * V₁ = (4 mM) * (10 mL)

    • V₁ = (4 * 10) / 200 = 0.2 mL = 200 µL

  • Dilution: In a sterile 15 mL conical tube, add 9.8 mL of pre-warmed cell culture medium. Add the 200 µL of the 200 mM 3-AB stock solution to the medium.

  • Mixing: Gently invert the tube several times to ensure the solution is homogeneous. Avoid vigorous vortexing, which can degrade components in serum-containing media.

  • Sterilization (Optional but Recommended): For long-term cell culture experiments, it is good practice to sterilize the final working solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Immediate Use: Add the freshly prepared 4 mM 3-AB working solution to your cell cultures immediately. Do not store this aqueous solution.

Safety and Handling

3-Aminobenzamide is a chemical that requires careful handling. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling 3-AB in both solid and solution forms.[6]

  • Inhalation: Avoid breathing dust when handling the solid powder.[6] Handle in a well-ventilated area or a chemical fume hood.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSolution
Precipitation upon dilution in aqueous buffer The concentration of 3-AB exceeds its solubility limit in the final buffer. DMSO concentration may be too high, causing the compound to crash out.Ensure the final concentration of 3-AB is within its solubility limit for that specific buffer. Keep the final DMSO concentration low (typically <0.5%) in cell-based assays.
Loss of biological activity over time 1. Degradation of stock solution due to multiple freeze-thaw cycles. 2. Degradation of aqueous working solution due to hydrolysis.1. Always use single-use aliquots of the DMSO stock. 2. Always prepare aqueous working solutions fresh before each experiment.
Inconsistent experimental results 1. Inaccurate initial weighing or dilution. 2. Use of degraded 3-AB solution. 3. Use of non-anhydrous DMSO for stock preparation.1. Use calibrated equipment. 2. Follow storage and handling protocols strictly. Prepare fresh solutions. 3. Purchase high-quality, anhydrous DMSO and handle it properly to prevent water absorption.

References

  • APExBIO. (2026, February 12). 3-Aminobenzamide (PARP-IN-1): Precision PARP Inhibition in Advanced Research. Online Inhibitor.
  • APExBIO. (2026, January 18). 3-Aminobenzamide (PARP-IN-1): Potent PARP Inhibitor for P....
  • De Blasio, A., Musmeci, M. T., Giuliano, M., Lauricella, M., Emanuele, S., D'Anneo, A., ... & Vento, R. (2003). The effect of 3-aminobenzamide, inhibitor of poly(ADP-ribose) polymerase, on human osteosarcoma cells. PubMed.
  • Boorstein, R. J., & Pardee, A. B. (1984). Factors modifying 3-aminobenzamide cytotoxicity in normal and repair-deficient human fibroblasts. PubMed.
  • Grover, M. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. University of Regina.
  • MedChemExpress. (n.d.). 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor.
  • Pejchal, J. (n.d.). Screening of the chemoprotective effect of 13 compounds and their mixtures with sodium 2-mercaptoethanesulfonate against. Semantic Scholar.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (n.d.). 3-amino Benzamide (CAS 3544-24-9).
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • PubMed. (1994). 3-aminobenzamide, a potent inhibitor of poly (ADP-ribose) polymerase, causes a rapid death of HL-60 cells cultured in serum-free medium. PubMed.
  • Frontiers. (2019, June 10). C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage.
  • Semantic Scholar. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide.
  • SciELO. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
  • Merck. (n.d.). Buffer Compatibility | Life Science Research.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Wikipedia. (n.d.). 3-Aminobenzamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Aminobenzoic Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide coupling reactions involving 3-aminobenzoic acid (3-ABA) . Because 3-ABA is a bifunctional zwitterion containing both an aromatic amine (aniline) and a carboxylic acid, it presents unique chemoselectivity and reactivity challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose low yields, eliminate side reactions, and optimize coupling conditions.

Diagnostic Workflow: Defining the Reaction Role

The most critical point of failure when working with 3-ABA is failing to isolate its reactive centers, leading to uncontrolled polymerization[1]. Your synthetic strategy must be entirely dictated by whether 3-ABA is acting as the nucleophile (amine) or the electrophile (carboxylic acid) .

G Start What is the role of 3-ABA in your coupling? RoleAmine Acting as the Amine (Nucleophile) Start->RoleAmine RoleAcid Acting as the Acid (Electrophile) Start->RoleAcid ProtectAcid Protect 3-ABA Carboxylic Acid (e.g., Methyl/t-Butyl Ester) RoleAmine->ProtectAcid ProtectAmine Protect 3-ABA Amine (e.g., Boc, Fmoc) RoleAcid->ProtectAmine ActivateExt Pre-activate External Acid (HATU/DIPEA or EDC/HOAt) ProtectAcid->ActivateExt Activate3ABA Pre-activate 3-ABA Acid (EDC/HOBt or HATU) ProtectAmine->Activate3ABA Combine1 Add Protected 3-ABA Extended reaction time (12-24h) ActivateExt->Combine1 Combine2 Add External Amine Standard reaction time (2-4h) Activate3ABA->Combine2

Decision matrix for 3-aminobenzoic acid amide coupling based on its reaction role.

Troubleshooting FAQs

Q1: I am trying to couple 3-aminobenzoic acid with an external carboxylic acid, but I am getting a messy mixture of multiple products and polymeric material. What is happening? A1: You are observing self-condensation. Because 3-ABA is a bifunctional molecule, activating the external carboxylic acid in the presence of unprotected 3-ABA allows the 3-ABA molecules to react with each other[1]. Causality & Solution: To establish a self-validating protocol, you must chemically isolate the reactive centers. If 3-ABA is your amine, you must protect its carboxylic acid moiety (e.g., as a methyl or tert-butyl ester) prior to the coupling step. Once the desired amide bond is formed, the ester can be cleanly hydrolyzed to regenerate the free acid.

Q2: I protected the carboxylic acid of 3-ABA, but my coupling yield with the external aliphatic acid is still below 20%. Why is the reaction so sluggish? A2: The amine group on 3-ABA is an aniline derivative. The aromatic ring withdraws electron density from the nitrogen lone pair via resonance, making it a significantly poorer nucleophile than standard aliphatic amines[2]. Standard coupling reagents like EDC/HOBt often fail to generate a sufficiently reactive intermediate to drive the reaction to completion[3]. Causality & Solution:

  • Switch Coupling Reagents: Upgrade to a highly reactive uronium salt like HATU, or use EDC with DMAP/HOAt to form a more reactive ester[3][4].

  • Order of Addition: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (DIPEA) for 15-30 minutes before adding the 3-ABA derivative. This ensures maximum formation of the active ester before the weak nucleophile is introduced[5].

  • Temperature: Gently heating the reaction to 40–60 °C can overcome the activation energy barrier associated with the poor nucleophilicity of the aromatic amine[2].

Q3: When 3-ABA is the carboxylic acid component (and the amine is Boc-protected), I see formation of N-acylurea byproducts when using EDC. How do I prevent this? A3: EDC reacts with carboxylic acids to form a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the amine is slow, this intermediate undergoes a spontaneous intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct[4][6]. Causality & Solution: Add a nucleophilic additive like HOBt. HOBt rapidly traps the transient O-acylisourea to form an active OBt-ester. This ester is highly stable against rearrangement but remains highly reactive toward amines, effectively shutting down the N-acylurea pathway[4][7].

Quantitative Data & Strategy Selection

Table 1: Coupling Reagent Comparison for 3-ABA
Reagent SystemReactivity LevelBest Used ForPrimary ByproductCausality / Mechanism
EDC / HOBt Moderate3-ABA acting as the Acid Water-soluble ureaHOBt suppresses N-acylurea formation; EDC allows easy aqueous workup[4][7].
HATU / DIPEA Very High3-ABA acting as the Amine TetramethylureaForms a highly reactive At-ester, ideal for overcoming the low nucleophilicity of anilines[2][3].
PyBOP / NMM HighHindered external aminesPyrrolidinePhosphonium-based; avoids guanidinium byproduct formation on the amine.
Table 2: Protection Strategies for 3-ABA
Functional GroupProtecting GroupStructureCleavage ConditionCausality for Selection
Amine BocBoc-NH-Ar-COOHTFA in DCMAcid-labile; orthogonal to basic coupling conditions; prevents self-condensation[1].
Amine FmocFmoc-NH-Ar-COOH20% Piperidine in DMFBase-labile; useful if the target molecule contains acid-sensitive functional groups.
Carboxylic Acid Methyl EsterH₂N-Ar-COOMeLiOH in THF/H₂OHighly stable during coupling; easily saponified post-reaction.
Carboxylic Acid tert-Butyl EsterH₂N-Ar-COOtBuTFA in DCMCleaved under mild acidic conditions; orthogonal to base-labile groups.

Validated Experimental Protocols

Protocol A: 3-ABA as the Amine (Overcoming Poor Nucleophilicity)

Use this protocol when coupling 3-aminobenzoic acid (protected as an ester) with an external carboxylic acid.

  • Acid Activation: In a flame-dried flask under inert atmosphere, dissolve the external carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1–0.5 M concentration)[2]. Add DIPEA (2.5 eq).

    • Causality: Pre-activation for 15–30 minutes ensures the active ester is fully formed before the weak nucleophile is introduced. This prevents base-catalyzed degradation of the coupling reagent[5].

  • Nucleophilic Addition: Add 3-aminobenzoic acid methyl ester (1.1 eq) to the mixture.

    • Causality: The carboxylic acid of 3-ABA is masked as a methyl ester to prevent self-condensation[1].

  • Heating: Heat the reaction mixture gently to 40–50 °C and stir for 12–24 hours.

    • Causality: Elevated temperature overcomes the higher activation energy required for the poorly nucleophilic aniline to attack the active ester[2].

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate[4].

Protocol B: 3-ABA as the Carboxylic Acid (Preventing N-Acylurea Formation)

Use this protocol when coupling Boc-protected 3-aminobenzoic acid with an external amine.

  • Acid Activation: Dissolve Boc-3-aminobenzoic acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF. Cool to 0 °C, then add EDC·HCl (1.2 eq). Stir for 30 minutes[4].

    • Causality: The amine of 3-ABA is Boc-protected to prevent polymerization. HOBt is added simultaneously with EDC to rapidly trap the transient O-acylisourea, preventing its rearrangement into an unreactive N-acylurea[4][6][7].

  • Amine Addition: Add the external amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Causality: DIPEA neutralizes any amine hydrochloride salts and maintains a slightly basic pH (7-9) to ensure the amine remains deprotonated and nucleophilic[4].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor completion via LC-MS or TLC[4].

  • Workup: Wash the organic layer with water to remove the water-soluble urea byproduct generated by EDC[7].

References

1.[2] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. 2 2.[4] Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. 4 3.[3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.3 4.[5] How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. 5 5.[6] How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? - ResearchGate. 6 6.[1] Potential condensation reaction of p-aminobenzoic acid and terminal... - ResearchGate. 1 7.[7] Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. 7

Sources

Resolving solubility issues with benzamide derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Aqueous Solubility for Benzamide Scaffolds in Bioassays

Introduction: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely facing a common paradox in medicinal chemistry: your benzamide derivative is perfectly soluble in DMSO (stock), but immediately precipitates ("crashes out") or forms a colloidal suspension upon dilution into aqueous assay buffer.

The Science of the Problem: Benzamide (


) derivatives are often planar, crystalline solids with high lattice energy (high melting points). While the amide bond is polar, the rigid aromatic scaffold promotes strong intermolecular 

-

stacking and hydrogen bonding. This results in high Lattice Energy , making the energy cost to break the crystal lattice higher than the energy gained by hydration.

This guide provides a root-cause analysis and validated protocols to resolve these issues without compromising biological data integrity.

Module 1: The DMSO "Crash-Out" Phenomenon

Symptom: The solution appears clear immediately after adding the DMSO stock to the buffer but becomes cloudy or loses potency after 15–30 minutes.

Root Cause: Kinetic Supersaturation. When you dilute a DMSO stock (typically 10 mM) into an aqueous buffer, you create a binary solvent system. Benzamides often exhibit a log-linear solubility decrease . As the dielectric constant of the solvent mixture drops (more water, less DMSO), the compound enters a supersaturated state. It remains in solution transiently (Kinetic Solubility) but will eventually crystallize to reach equilibrium (Thermodynamic Solubility).

Troubleshooting Protocol: The "Intermediate Dilution" Step

Do not pipette 10 mM stock directly into 100% aqueous buffer if the final DMSO concentration is <1%. This causes a massive localized polarity shock.

Correct Workflow:

  • Step 1: Dilute 10 mM DMSO stock into a 50% DMSO / 50% Buffer intermediate solution (Concentration: 100 µM).

  • Step 2: Sonicate this intermediate for 5 minutes.

  • Step 3: Dilute the intermediate into the final assay buffer to reach the working concentration (e.g., 1 µM, 0.5% DMSO).

Why this works: This step-down approach prevents the formation of amorphous aggregates that act as nucleation sites for precipitation.

Module 2: pH and Ionization Strategies

User Question: "I adjusted the buffer to pH 7.4, but my benzamide derivative still precipitates. Should I go more basic?"

Technical Insight: Likely, no. The benzamide functional group itself is neutral at physiological pH.

  • Amide Nitrogen pKa: ~23 (Extremely weak acid; will not deprotonate in water).

  • Carbonyl Oxygen pKa: ~-1.5 (Extremely weak base; will not protonate in water).

Unless your derivative contains a distinct ionizable group (e.g., a basic piperazine tail or an acidic sulfonamide), adjusting pH between 5 and 9 will have zero effect on solubility.

Decision Matrix: When to use pH
  • Scenario A: Neutral Benzamide (e.g., Benzamide, Entinostat core).

    • Action: pH adjustment is futile. Move immediately to Module 3 (Excipients) .

  • Scenario B: Basic Side Chain (e.g., Metoclopramide, Procainamide).

    • Action: Lower pH to < 6.0 (if assay permits) to protonate the tertiary amine.

    • Calculation: Use the Henderson-Hasselbalch equation. Solubility increases exponentially when

      
      .
      

Module 3: Advanced Formulation (Excipients)

When pH fails, you must reduce the free energy of the solute through complexation or cosolvents.

The Gold Standard: Hydroxypropyl- -Cyclodextrin (HP- -CD)

Cyclodextrins are the superior choice for benzamides because the hydrophobic benzene ring fits perfectly into the


-cyclodextrin cavity (Toroidal encapsulation), while the hydrophilic exterior interacts with the buffer.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.
    
  • Use this solution to prepare your assay buffer (final CD concentration typically 0.5% - 2%).

  • Note: HP-

    
    -CD is generally inert in cell-based assays and does not permeabilize membranes like surfactants (Tween/Triton).
    
Solvent System Comparison Table
AdditiveMechanismRecommended Max %ProsCons
DMSO Cosolvent (Dielectric shift)0.1% - 1.0%Universal solvent; easy to handle.Cytotoxic >1%; causes protein unfolding; "Crash-out" risk high.
HP-

-CD
Inclusion Complex0.5% - 5.0%Best for Benzamides ; stabilizes structure; non-toxic.Expensive; can interfere if the target binding site is hydrophobic.
Tween-80 Micellar Solubilization0.01% - 0.05%Prevents aggregation; lowers surface tension.High Risk: Lyses cells; causes "false positives" in enzyme assays.
PEG-400 Cosolvent (H-bonding)1% - 5%Good for in vivo formulation.Viscous; difficult to pipette accurately in HTS.

Module 4: Visualizing the Logic

Diagram 1: Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct remediation strategy for your specific compound.

BenzamideSolubility Start Precipitation Observed in Assay Buffer CheckStruct Analyze Chemical Structure Start->CheckStruct IsIonizable Contains Basic/Acidic Side Chain? CheckStruct->IsIonizable YesIon Calculate pKa IsIonizable->YesIon Yes NoIon Neutral Core (Pure Benzamide) IsIonizable->NoIon No AdjustPH Adjust pH +/- 2 units from pKa YesIon->AdjustPH UseCD Add HP-beta-Cyclodextrin (0.5% - 2%) NoIon->UseCD CheckAssay Check Assay Tolerance AdjustPH->CheckAssay UseCD->CheckAssay Success Solubility Achieved CheckAssay->Success Stable Fail Switch to Lipid Formulation (Rare) CheckAssay->Fail Precipitates

Caption: Decision matrix for selecting pH adjustment vs. Cyclodextrin encapsulation based on molecular structure.

Module 5: Experimental Validation Protocol

Do not rely on visual inspection. A solution can look clear but contain micro-aggregates that inhibit enzymes non-specifically (the "promiscuous inhibitor" effect).

Protocol: Kinetic Solubility Assay (Nephelometry/UV)

Objective: Determine the maximum concentration before the onset of precipitation.

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 10 µM).

  • Transfer: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (in a clear-bottom 96-well plate). Final DMSO = 1%.

  • Incubation: Shake at 500 rpm for 90 minutes at RT (or 37°C if cell-based).

  • Readout (Dual Mode):

    • Absorbance (620 nm): Measures turbidity (aggregates). Any signal > Background = Precipitation.

    • Absorbance (280 nm): Measures dissolved compound (requires filtration if turbid).

  • Data Analysis: Plot Concentration (X) vs. OD620 (Y). The point where OD620 spikes is your Solubility Limit .

Diagram 2: Kinetic Assay Workflow

KineticProtocol Stock DMSO Stock (Serial Dilution) Mix Dilute into Buffer (1% DMSO Final) Stock->Mix Incubate Incubate 90 mins @ RT Mix->Incubate Read Measure OD620 (Turbidity) Incubate->Read Filter Filter Plate (0.45 µm) Read->Filter If Turbid HPLC HPLC/UV Quant (Dissolved Conc.) Read->HPLC If Clear Filter->HPLC

Caption: Step-by-step workflow for distinguishing soluble compound from micro-aggregates.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays. (Accessed 2026). A comprehensive guide on kinetic vs. thermodynamic solubility protocols in drug discovery.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Explains the mechanism of inclusion complexes for hydrophobic drugs like benzamides.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Definitive text on physicochemical properties including pKa and solubility profiling.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Validates the Henderson-Hasselbalch approach for ionizable derivatives.

Technical Support Center: Preventing Oxidation of Amino Groups During Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding a critical side reaction: the oxidation of amino groups. Unwanted oxidation can lead to colored impurities, low yields, and complex purification profiles. This guide provides a systematic approach to diagnosing and preventing these issues, ensuring the integrity of your synthesis.

Troubleshooting Guide: Diagnosis and Resolution of Amine Oxidation

This section addresses specific experimental observations that may indicate amino group oxidation and provides actionable solutions.

Issue 1: My reaction mixture turns dark brown or black upon addition of reagents.

This is a primary indicator of amine oxidation, particularly with aniline and its derivatives. The formation of highly colored polymeric species or quinone-imines is a common outcome of oxidation.[1]

  • Potential Cause A: Air Oxidation.

    • Causality: Many amines, especially aromatic amines (anilines), are susceptible to oxidation by atmospheric oxygen.[2] This process can be catalyzed by trace metal impurities or proceed via radical mechanisms.[3] The amino group is an activating group, making the aromatic ring electron-rich and more prone to oxidation.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere such as nitrogen or argon.[1] This is the most effective way to exclude atmospheric oxygen.

      • Degassing Solvents: Thoroughly deoxygenate all solvents before use. This can be achieved by sparging with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles.[1]

  • Potential Cause B: Oxidizing Reagents or Byproducts.

    • Causality: Certain reagents used in amide coupling, or the byproducts they generate, can act as oxidants. For instance, some coupling reagents may generate reactive intermediates that can oxidize sensitive amino groups. Similarly, if the synthesis involves an acid chloride like benzoyl chloride, residual impurities from its synthesis (e.g., traces of oxidizing acids) could be a factor.

    • Solution:

      • Reagent Purity: Ensure high purity of all starting materials. Use freshly opened or properly stored reagents. Benzoyl chloride, for instance, should be a colorless liquid; a yellow tint may indicate impurities.[4]

      • Choice of Coupling Method: For sensitive substrates, consider milder coupling conditions. Methods employing activating agents like DCC (dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) can be less prone to oxidative side reactions compared to harsher methods.[5]

Issue 2: The yield of my benzamide synthesis is consistently low, and I observe multiple unidentified spots on my TLC plate.

Low yields and the formation of multiple byproducts are common consequences of oxidative side reactions.[6]

  • Potential Cause: High Reactivity of the Unprotected Amino Group.

    • Causality: The unshared electron pair on the nitrogen of an amino group makes it highly nucleophilic and susceptible to various reactions, including oxidation.[7] During benzamide synthesis, this high reactivity can lead to undesired side reactions if not properly managed.

    • Solution: Protecting Group Strategy.

      • Introduction of a Protecting Group: The most robust solution is to temporarily "mask" the amino group with a protecting group. This reduces the electron density on the nitrogen, making it less susceptible to oxidation.[7][8]

      • Common Protecting Groups for Amines: Carbamates are a popular choice for protecting amines.[9]

        • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride ((Boc)₂O) and removed with acid (e.g., trifluoroacetic acid, TFA). It is stable to basic and reductive conditions.[9][10]

        • Cbz (Carboxybenzyl): Also known as the Z-group, it is installed using benzyl chloroformate and typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[9][10]

        • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine), making it orthogonal to Boc and Cbz protection.[10]

Below is a diagram illustrating the general strategy of using a protecting group.

ProtectionStrategy Start Amine (R-NH2) (Susceptible to Oxidation) Protected Protected Amine (R-NH-PG) (Stable to Oxidation) Start->Protected Protection (+ PG-X) Reacted Benzamide Product (with Protecting Group) Protected->Reacted Benzamide Synthesis (+ Benzoyl Chloride) Final Final Benzamide (R-NH-CO-Ph) (Deprotected) Reacted->Final Deprotection AmineOxidation cluster_0 Oxidation Pathway Amine R-NH2 (Amine) RadicalCation [R-NH2]•+ (Amine Radical Cation) Amine->RadicalCation - e⁻ Radical R-NH• (Aminyl Radical) RadicalCation->Radical - H⁺ Imine R'=N-H (Imine) Radical->Imine [O] FurtherOxidation Colored Byproducts (e.g., Quinones, Polymers) Imine->FurtherOxidation Further Oxidation / Polymerization Oxidant Oxidizing Agent (O₂, Metal ions, etc.) Oxidant->Amine initiates

Sources

Troubleshooting HPLC peak tailing for amine-containing benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Peak Tailing & Asymmetry for Basic Analytes

Introduction: The "Silanol Trap"

You are likely here because your benzamide analyte (e.g., metoclopramide, procainamide, or a novel drug candidate) is eluting with a Shark Fin shape—sharp front, elongated tail. The Asymmetry Factor (


) is likely > 1.5.

The Root Cause: Benzamides typically possess a basic amine functionality (


). On traditional silica-based C18 columns, residual silanol groups (

) on the stationary phase surface are weakly acidic (

).

At neutral pH (pH 6-8), two things happen simultaneously:

  • The Analyte is Protonated: The amine is positively charged (

    
    ).
    
  • The Silanols are Ionized: The surface is negatively charged (

    
    ).
    

This creates an unintentional cation-exchange mechanism . Your analyte is not just partitioning hydrophobically (the desired retention); it is electrostatically sticking to the silica surface. This secondary interaction has slow kinetics, resulting in the dreaded "tail."

Part 1: The Mechanistic Landscape

The following diagram visualizes the competing interactions occurring inside your column.

SilanolMechanism Silica Silica Surface (Si-O-) Benzamide Benzamide Analyte (R-NH3+) Silica->Benzamide Electrostatic Attraction (Unwanted) Hydrophobic C18 Ligand (Hydrophobic Retention) Benzamide->Hydrophobic Partitioning (Desired) Tailing PEAK TAILING (Slow Kinetics) Benzamide->Tailing Causes Ideal SHARP PEAK (Gaussian) Hydrophobic->Ideal Leads to

Figure 1: The dual-retention mechanism causing peak tailing. The electrostatic interaction (red) drags the peak tail, while hydrophobic interaction (green) retains the bulk.

Part 2: Mobile Phase Troubleshooting (The "Soft" Fix)

If you cannot change the column immediately, you must alter the mobile phase chemistry to suppress the silanol interaction.

Q1: I am running at pH 7.0. Why is this the worst possible pH?

A: At pH 7.0, you are in the "Zone of Maximum Interaction." The silanols are fully ionized (


), and your benzamide is fully protonated (

). This maximizes the electrostatic attraction described in Figure 1.
Q2: Should I use Triethylamine (TEA) or Trifluoroacetic Acid (TFA)?

This depends on your detection method and pH strategy.

AdditiveRoleMechanismBest ForWarning
TEA (Triethylamine) Silanol Blocker Competes with the analyte for silanol sites.[1] Saturates the surface.UV Detection (pH 6-8)Not MS Compatible (suppresses ionization). Hard to wash off column.
TFA (Trifluoroacetic Acid) Ion-Pairing Agent Forms a hydrophobic ion-pair with the amine (

).[2]
UV & LC-MS (Low pH)Strong signal suppression in MS. Can cause baseline drift in gradients.[3][4]
Formic Acid pH Modifier Lowers pH to suppress silanols (weak effect).LC-MS (General)Often too weak to fully suppress tailing for strong bases.
Ammonium Bicarbonate High pH Buffer Raises pH > 10 to neutralize the analyte.Hybrid Columns (High pH)Destroys traditional silica columns.
Protocol A: The "Sacrificial Base" Method (UV Only)

Use this if you must work at neutral pH.

  • Concentration: Add 5 mM Triethylamine (TEA) to the aqueous mobile phase.

  • pH Adjustment: Adjust pH to 7.0 after adding TEA (TEA is very basic).

  • Equilibration: Pump 20 column volumes. TEA takes time to saturate the surface silanols.

Protocol B: The "Ion Pairing" Method (UV/MS)

Use this for stubborn tailing at low pH.

  • Concentration: Use 0.05% to 0.1% TFA in BOTH mobile phase A (Water) and B (Organic).

  • Why Both? If you only put TFA in water, the baseline will drift upwards during the gradient because TFA absorbs UV at 210nm. Balancing A and B flattens the baseline.

  • Note: This creates a "sticky" environment. Dedicate this column to TFA use if possible.

Part 3: Stationary Phase Selection (The "Hard" Fix)

If mobile phase adjustments fail, your column technology is likely outdated for basic analytes.[4]

Q3: My C18 column is "End-capped." Why is it still tailing?

A: End-capping (reacting free silanols with small reagents like trimethylchlorosilane) is never 100% efficient. Steric hindrance leaves about 50% of silanols unreacted.[5] For highly basic benzamides, "standard" end-capping is often insufficient.

Q4: What is the "High pH" Strategy?

A: This is the most robust modern solution.

  • The Logic: If you raise the pH to 10.5 (above the benzamide's

    
    ), the amine deprotonates (
    
    
    
    ).
  • The Result: No charge = No electrostatic interaction with silanols. The peak becomes perfectly symmetrical.[6]

  • The Hardware: You MUST use a column designed for high pH (Hybrid particles or polymer-coated). Standard silica dissolves above pH 8.0.[7]

Recommended Column Technologies:

  • Hybrid Particles (Best): Waters XBridge / BEH (Stable to pH 12).

  • Modified Silica: Agilent Poroshell HPH (Stable to pH 11).

  • Polar Embedded: Columns with an embedded polar group (e.g., amide) shield the silanols electrostatically.

Part 4: Troubleshooting Logic Flow

Follow this decision tree to resolve your tailing issue systematically.

TroubleshootingTree Start START: Peak Tailing > 1.5 CheckSolvent 1. Check Sample Solvent Is sample in 100% Strong Solvent? Start->CheckSolvent Dilute Dilute sample with Mobile Phase A CheckSolvent->Dilute Yes CheckColumn 2. Can you change the Column? CheckSolvent->CheckColumn No HighPH Switch to Hybrid Column Run at pH 10 (Ammonium Bicarb) CheckColumn->HighPH Yes (Best Fix) CheckAdditives 3. Optimize Mobile Phase (Standard Column) CheckColumn->CheckAdditives No (Must use current) UV_Only Is detection UV only? CheckAdditives->UV_Only AddTEA Add 5mM TEA (Sacrificial Base) UV_Only->AddTEA Yes AddTFA Add 0.1% TFA (Ion Pairing) UV_Only->AddTFA No (MS required)

Figure 2: Step-by-step troubleshooting decision tree for basic analyte tailing.

Part 5: The "Sample Solvent" Trap (Common Oversight)

Issue: You dissolved your benzamide in 100% Methanol or Acetonitrile to ensure solubility, but your mobile phase starts at 95% Water. Result: "Fronting" or distorted tailing.[8][9] The strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening before the separation even begins.

The Fix: Always dissolve the sample in the starting mobile phase composition (e.g., 95% Water / 5% ACN). If solubility is an issue, keep the organic solvent in the sample vial below 20-30%.

References

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

  • Waters Corporation. (2013). Hybrid Particle Technology and its use in HPLC. Retrieved from

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. Retrieved from

Sources

Technical Support Center: Amide Coupling with Tetrahydrofurfurylamine (THFA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. This guide is designed for medicinal chemists and process scientists optimizing amide bond formation using tetrahydrofurfurylamine (THFA). Because THFA is a highly nucleophilic, unhindered primary aliphatic amine, its coupling thermodynamics are highly favorable. Consequently, temperature optimization is less about forcing the amine to react, and entirely about preserving the integrity of your coupling reagents.

Below, you will find diagnostic FAQs, quantitative temperature parameters, and self-validating protocols to eliminate side reactions such as guanidinylation and O-to-N migration.

Part 1: Troubleshooting FAQs & Diagnostic Guide

Q: My LC-MS shows a massive +99 m/z adduct relative to my target THFA amide when using HATU. Heating the reaction to 40 °C made it worse. What is this? A: You are observing temperature-induced guanidinylation. HATU contains a highly electrophilic tetramethyluronium moiety. If THFA is added before the carboxylic acid is fully activated, or if the reaction is run at elevated temperatures (>25 °C), the primary amine of THFA directly attacks the uronium carbon of HATU[1]. This bimolecular side reaction forms a stable tetramethylguanidinium byproduct (+99 Da mass shift)[2]. Causality & Fix: High temperatures exponentially increase the rate of this parasitic pathway. Always pre-activate the acid with HATU and DIPEA at 0 °C for 15 minutes before adding THFA, and never heat the reaction above room temperature.

Q: I used EDC/HOBt to couple a sterically hindered acid with THFA. To push the reaction, I heated it to 50 °C, but the reaction stalled and I isolated an unreactive intermediate. Why? A: You have induced an O-to-N migration. EDC reacts with your carboxylic acid to form an O-acylisourea intermediate. This species is highly reactive but kinetically unstable. At elevated temperatures, it undergoes a rapid intramolecular [1,3]-sigmatropic rearrangement to form a thermodynamically stable, completely unreactive N-acylurea[1][3]. Causality & Fix: The activation energy for O-N migration is easily overcome by heating. Keep the activation step strictly at 0 °C. The subsequent trapping by HOBt to form the OBt-ester is fast at 0 °C. Once the OBt-ester is formed, you can safely allow the mixture to warm to 20–25 °C for the THFA coupling[2].

Q: Does the oxygen in the tetrahydrofuran (THF) ring of THFA require special temperature considerations? A: Generally, no. The ether oxygen in the THF ring is chemically stable under standard amide coupling conditions. However, because THFA is a liquid with excellent solubility and high nucleophilicity, the activation energy for its nucleophilic attack on the active ester is inherently low. Applying heat is thermodynamically unnecessary for the amidation step and only serves to degrade your coupling reagents or cause epimerization of chiral alpha-carbons[2].

Part 2: Quantitative Data on Temperature Effects

The following table summarizes the thermal boundaries for common coupling reagents when reacted with THFA. Adhering to these ranges prevents the thermal degradation of high-energy functional groups[4].

Coupling ReagentOptimal Pre-Activation TempOptimal THFA Coupling TempPrimary High-Temperature Side Reaction (>40 °C)Estimated Yield Impact if Heated
HATU / DIPEA 0 °C (15–30 mins)20 °C to 25 °CGuanidinylation of THFA; Epimerization-40% to -60%
EDC / HOBt 0 °C (15–30 mins)20 °C to 25 °CO-to-N migration forming N-acylurea-50% to -80%
T3P / Pyridine 0 °C to 5 °C20 °C to 60 °CThermal runaway (exothermic addition)-10% to -20%
DCC / DMAP 0 °C20 °C to 25 °CN-acylurea formation; difficult DCU removal-30% to -50%

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to confirm mechanistic success before proceeding to the next step.

Protocol A: Temperature-Controlled HATU Coupling of THFA

Use this protocol for standard or sterically hindered carboxylic acids where high coupling efficiency is required.

  • Substrate Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1–0.5 M.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath.

    • Validation Checkpoint: Ensure the internal temperature reaches exactly 0 °C. Do not proceed until cooled, as ambient HATU addition risks immediate degradation.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes.

  • Controlled Activation: Add HATU (1.1 eq) portion-wise to manage any micro-exotherms. Stir at 0 °C for exactly 15 to 30 minutes[2].

    • Validation Checkpoint: The mixture should transition to a clear, pale-yellow solution, confirming the formation of the OAt-active ester.

  • Amine Coupling: Add Tetrahydrofurfurylamine (1.2 eq) dropwise while maintaining the 0 °C bath.

  • Propagation: Remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Validation Checkpoint: Monitor by LC-MS. The OAt-ester mass should smoothly deplete as the target THFA amide mass emerges. No +99 Da (guanidinium) peaks should be present.

Protocol B: EDC/HOBt-Mediated Coupling

Use this protocol to strictly avoid guanidinylation and minimize costs.

  • Pre-mixing: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF. Cool to 0 °C.

  • Activation: Add EDC·HCl (1.2 eq) in one portion. Stir at 0 °C for 30 minutes.

    • Causality: Keeping the reaction at 0 °C ensures the transient O-acylisourea is trapped by HOBt faster than it can undergo O-to-N migration[1][3].

  • Amine Addition: Add THFA (1.2 eq) and DIPEA (2.0 eq) dropwise.

  • Propagation: Remove the cooling bath and stir at room temperature for 4–12 hours until complete by TLC/LC-MS.

Part 4: Mechanistic Pathways & Visualizations

The following diagrams illustrate the kinetic divergence that occurs when temperature parameters are violated during THFA coupling.

EDC_Pathway Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DIPEA, 0°C N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl High Temp (>25°C) O-N Migration OBt OBt-Active Ester O_Acyl->OBt HOBt, 0°C Product THFA Amide Product OBt->Product THFA, 20-25°C

Figure 1: Temperature-dependent kinetic divergence in EDC/HOBt-mediated THFA coupling.

HATU_Pathway HATU HATU Reagent + Carboxylic Acid OAt OAt-Active Ester HATU->OAt DIPEA, 0°C (Pre-activation) Guanidine Tetramethylguanidinium Byproduct (+99 Da) HATU->Guanidine THFA added too early OR High Temp (>25°C) Product THFA Amide Product OAt->Product THFA, 20-25°C

Figure 2: Mechanistic pathway of HATU activation vs. temperature-induced guanidinylation.

References

  • [3] Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at:[Link]

  • [4] Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Amine Impurity Removal from Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Purification Strategies for Unreacted Amines Assigned Specialist: Senior Application Scientist[1]

Overview

Welcome to the Purification Support Center. This guide addresses the removal of unreacted amine starting materials from benzamide products (


). This is a common challenge in amide coupling (Schotten-Baumann or HATU/EDC conditions) where the amine is often used in excess or fails to consume completely.[2]

Our goal is to move beyond "standard workup" and provide you with a causal understanding of why a separation fails and how to engineer a solution using solubility, reactivity, and stationary phase interactions.

Decision Matrix: Select Your Workflow

Before proceeding, identify your scenario using the logic flow below.

PurificationLogic Start Start: Crude Benzamide (Contains Amine Impurity) IsProductBasic Is the Benzamide Product Basic? (e.g., Pyridine ring) Start->IsProductBasic BasicYes Yes (Amphoteric/Basic) IsProductBasic->BasicYes Yes BasicNo No (Neutral) IsProductBasic->BasicNo No Scavenger Method B: Scavenger Resin (PS-Isocyanate) BasicYes->Scavenger AcidWash Method A: Acidic Wash (LLE) (pH < pKa of Impurity) BasicNo->AcidWash Flash Method C: Modified Chromatography (Amine-Silica or TEA additive) AcidWash->Flash If purity < 95% Final Pure Benzamide AcidWash->Final Scavenger->Flash If purity < 95% Scavenger->Final Flash->Final

Figure 1: Strategic decision tree for selecting the appropriate purification method based on product properties.

Module 1: Liquid-Liquid Extraction (LLE)

Target Audience: Chemists with neutral benzamides (no basic side chains).[1][2]

The most efficient purification is a pH-controlled wash. Benzamides are generally poor bases (pKa of conjugate acid < -1), whereas alkyl amines are moderately basic (pKa ~10-11) and anilines are weakly basic (pKa ~4-5).[1][2] We exploit this


.[1][2]
Troubleshooting Guide

Q: I washed with 1M HCl, but the amine is still in the organic layer.

  • Diagnosis: The amine salt may be "greasy" (lipophilic). Large alkyl amines (e.g., octylamine) form ammonium salts that partition into organic solvents like DCM or EtOAc despite being charged.[1][2]

  • Solution:

    • Change the Counter-ion: Switch from HCl to Citric Acid (10% w/v) or 1M

      
       . Citrate and phosphate salts are more hydrophilic than chlorides, forcing the amine into the aqueous layer.
      
    • The "Copper Trick": Wash the organic layer with saturated aqueous Copper(II) Sulfate (

      
      ) .
      
      • Mechanism:[1] Amines coordinate with

        
         to form water-soluble complexes (often deep blue/purple).[1][2]
        
      • Protocol: Wash until the aqueous layer no longer turns purple/blue.[1][3] This is highly effective for removing pyridine and stubborn alkyl amines [1].[1][2]

Q: My product precipitated during the acid wash.

  • Diagnosis: Your benzamide might be insoluble in the organic solvent once the amine (which acts as a co-solvent) is removed, or you formed an emulsion.

  • Solution:

    • Check the solubility of your product.[3][4] If it's a solid, filter it![5] The "impurity" might be in the filtrate.

    • If it is an emulsion, add brine to increase the ionic strength of the aqueous layer, forcing phase separation.

Q: I lost my product in the acid wash.

  • Diagnosis: Your benzamide likely has a basic motif (e.g., a pyridine, imidazole, or morpholine ring).[2] Protonating this site makes the product water-soluble.

  • Solution: Skip to Module 2 (Scavengers) or Module 3 (Chromatography) .[1][2]

Module 2: Solid-Supported Scavenging

Target Audience: Chemists with basic products or those requiring parallel purification (high throughput).[1][2]

When LLE is impossible (because the product is also basic), use a Polymer-Supported Isocyanate (PS-NCO) resin.[2] This resin acts as an "electrophilic flypaper," chemically bonding to the nucleophilic amine impurity.

Mechanism of Action

ScavengerMech Resin PS-NCO Resin (Electrophile) Reaction Covalent Bond Formation (Urea Linkage) Resin->Reaction Impurity Unreacted Amine (Nucleophile) Impurity->Reaction Product Benzamide (Non-Nucleophilic) Result Resin-Bound Urea (Trapped Impurity) Reaction->Result Pure Product in Solution Reaction->Pure  Filtration  

Figure 2: Electrophilic scavenging mechanism.[1][2] The nucleophilic amine attacks the isocyanate, becoming permanently bound to the bead.

Protocol & FAQs
ParameterRecommendation
Resin Type PS-Isocyanate (Polystyrene backbone)
Equivalents 2–3 equivalents relative to the excess amine (not the product).[2]
Solvent DCM, THF, or DMF. Avoid MeOH/EtOH (alcohols can react with isocyanates slowly).[1][2]
Time 1–4 hours at Room Temp (overnight for sterically hindered amines).

Q: How do I know if the resin is working?

  • Test: Run a TLC of the supernatant. The amine spot (often near the baseline or distinct from the amide) should disappear.

  • Critical Step: Ensure the resin swells .[1] Polystyrene resins need non-polar or aprotic solvents (DCM is best) to expand and expose reactive sites.[1][2] Using water or pure methanol will collapse the beads, stopping the reaction [2].

Q: Will the resin react with my benzamide?

  • Answer: Generally, no.[1][2][6] Amides are poor nucleophiles compared to amines.[1][2] However, if your product contains a primary/secondary aniline or alcohol, extended reaction times could lead to side reactions.[2]

Module 3: Chromatographic Challenges

Target Audience: When extraction and scavenging fail, or for final polishing.

Amines are notorious for "streaking" or "tailing" on standard silica gel.[1][2] This is caused by the interaction between the basic amine and the acidic silanol (


) groups on the silica surface.
The "Tailing" Fix

Method A: Mobile Phase Modifiers (The "Blocker" Strategy) Add a competing base to your eluent to saturate the silanol sites.

  • Additive: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1][2]
    
  • Concentration: 0.1% to 1% v/v.[1][2]

  • Protocol: Pre-rinse the column with the modifier-containing solvent before loading your sample. This "neutralizes" the column [3].

Method B: Amine-Functionalized Silica (The "Like-Repels-Like" Strategy) Use KP-NH (Amino-Silica) cartridges instead of standard silica.[1][2]

  • Why: The stationary phase is coated with propyl-amine groups.[1]

  • Benefit: The surface is basic, so amine impurities do not stick/tail. You can use simple Hexane/EtOAc gradients without messy amine additives.[1][2]

  • Selectivity: Amine-silica often reverses the elution order compared to standard silica (polar amines elute faster).[2]

Q: I added TEA, but now I can't see my product on TLC.

  • Troubleshooting: TEA absorbs UV light and can mask compounds.[1][2] It also takes a long time to evaporate.[1][2]

  • Fix: Heat your TLC plate thoroughly to evaporate the TEA before visualizing with UV or stains (like Ninhydrin).

References
  • University of Rochester. (n.d.).[1][2] Work up: How to remove sticky reagents.[1][2] Not Voodoo.[1][2] Retrieved March 1, 2026, from [Link][2]

  • Biotage. (2004).[1][2] PS-Isocyanate: Nucleophile Scavenger Technical Note 512.[1][2] Retrieved March 1, 2026, from [Link][2]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved March 1, 2026, from [Link][2]

Sources

Stability of tetrahydrofuran ring under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability of Tetrahydrofuran (THF) Ring Under Acidic Reaction Conditions Ticket ID: THF-ACID-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: March 2026[1][2]

Executive Summary & Diagnostic Matrix

Mission Statement: THF is not an inert spectator in acidic environments. It is a cyclic ether with significant ring strain.[2] Under acidic conditions, it acts as a Lewis base.[2] The fate of the THF ring—whether it remains stable, polymerizes into a gel, or cleaves into byproducts—depends entirely on the nucleophilicity of the conjugate base and the strength of the acid .

Use the matrix below to immediately diagnose your risk level.

Acid Compatibility Matrix
Acid ClassExamplesRisk LevelPrimary Failure Mode
Weak / Dilute Protic Acetic Acid, dilute HCl (<2M)🟢 Low Generally stable at RT.[1][2]
Strong Nucleophilic HBr, HI, Acetyl Chloride🔴 Critical Ring Cleavage. Forms halo-alcohols or di-halides.[2]
Strong Non-Nucleophilic

,

, TfOH
🟠 High Polymerization. Forms PTMEG (viscous gel).[1][2]
Lewis Acids

,

,

,

🟠 High Polymerization (CROP) or Complexation.[1][2]
Superacids

, Fluorosulfonic acid
🔴 Critical Explosive/Rapid Polymerization.[2]

Troubleshooting Guides (FAQ)

Q1: "My reaction mixture turned into a solid, clear gel. What happened?"

Diagnosis: You have inadvertently initiated Cationic Ring-Opening Polymerization (CROP) .[1][2]

  • The Cause: In the absence of a strong nucleophile to terminate the reaction, strong acids (protonic or Lewis) protonate the THF oxygen. Because the counter-ion is non-nucleophilic (e.g.,

    
    , 
    
    
    
    ), the oxonium ion is attacked by another THF molecule.[1]
  • The Result: This chain reaction continues until the monomer is consumed, forming Poly(tetramethylene ether) glycol (PTMEG), the backbone of Spandex.[1]

  • Immediate Action: Do not attempt to filter. The gel is likely cross-linked or extremely high molecular weight. Dilute with a polar aprotic solvent (DMF or DMSO) to reduce viscosity if possible, then quench with base.[1][2]

Q2: "I used HBr to deprotect an amine, but I see a new impurity at +138/140 mass units."

Diagnosis: You have cleaved the solvent ring.

  • The Cause: HBr is a strong acid and contains a strong nucleophile (

    
    ).[2]
    
  • The Mechanism: The

    
     attacks the protonated THF ring via an 
    
    
    
    mechanism, opening the ring to form 4-bromo-1-butanol. With excess acid, this converts to 1,4-dibromobutane.[2][3]
  • Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane. 2-MeTHF is significantly more stable to acid cleavage due to steric hindrance at the alpha-carbon.[1][2]

Q3: "Can I use Lewis Acids (e.g., ) in THF?"

Diagnosis: Proceed with extreme caution.

  • Context: THF coordinates strongly to Lewis acids, often displacing weaker ligands (like diethyl ether).[1][2] This can deactivate your catalyst by forming a stable THF-Lewis Acid adduct.[2]

  • Risk: If the Lewis acid is strong enough and the temperature is elevated, it will initiate polymerization.[4]

  • Recommendation: Run a small-scale pilot test (see Protocol A). Perform Lewis acid additions at -78°C or 0°C to kinetically inhibit ring opening.[2]

Technical Deep Dive: Failure Mechanisms

The following diagram illustrates the bifurcation of THF stability pathways based on the nature of the acid used.

THF_Pathways THF Tetrahydrofuran (THF) Protonation Protonated Oxonium Ion THF->Protonation Acid H+ or LA NuAcid Nucleophilic Acid (HBr, HI) Protonation->NuAcid + Nucleophile (X-) NonNuAcid Non-Nucleophilic Acid (H2SO4, Lewis Acids) Protonation->NonNuAcid No Nucleophile Cleavage Ring Cleavage (Halo-alcohols) NuAcid->Cleavage SN2 Attack by X- Polymer Polymerization (CROP) (PTMEG Gel) NonNuAcid->Polymer Attack by THF (Propagation) Stable Stable Coordination (Low Temp/Weak Acid) NonNuAcid->Stable Kinetic Control (< 0°C)

Figure 1: Mechanistic bifurcation of THF degradation.[1][2] Nucleophiles lead to cleavage; non-nucleophiles lead to polymerization.[2]

Mechanism A: Cationic Ring-Opening Polymerization (CROP)

When THF is treated with superacids or strong Lewis acids, the reaction follows a "living polymerization" mechanism.[2]

  • Initiation: Protonation of THF oxygen.

  • Propagation: A second THF molecule attacks the

    
    -carbon of the oxonium ion.[5] The ring opens, but the positive charge is transferred to the new terminal oxygen.[6]
    
  • Result: This cycle repeats rapidly, increasing viscosity until the solvent solidifies.[2]

Mechanism B: Nucleophilic Cleavage

With acids like HI or HBr, the halide ion is a sufficient nucleophile to intercept the oxonium intermediate before another THF molecule can react.

  • Activation: THF + HBr

    
    
    
    
    
    .
  • Attack:

    
     attacks the 
    
    
    
    -carbon (SN2).[2]
  • Product: 4-bromo-1-butanol (and subsequently 1,4-dibromobutane).[2]

Validated Protocols

Protocol A: Solvent Stability Pilot Test

Use this before scaling up any reaction involving strong acids in THF.

  • Preparation: In a 4mL vial, add 1.0 mL of THF.

  • Addition: Add the acid/catalyst at the exact stoichiometry intended for the main reaction (relative to solvent volume, scale down concentration).

  • Observation (T=0): Check for immediate exotherm or color change.

  • Stress Test: Heat the vial to the intended reaction temperature for 1 hour.

  • Analysis:

    • Visual: Tilt the vial. If the liquid "tails" or moves sluggishly, polymerization has begun.

    • Chemical: Take a 50

      
       aliquot, dilute in 
      
      
      
      , and run a quick H-NMR. Look for broad peaks at 1.6 ppm and 3.4 ppm (characteristic of PTMEG polymer chains) distinct from the sharp THF multiplets.[2]
Protocol B: Emergency Quenching of Polymerizing Mixtures

If your reaction has begun to gel, act fast to save the product.

  • Cool Down: Immediately immerse the flask in an ice/water bath to slow propagation kinetics.[2]

  • Dilute: Add a polar aprotic solvent that does not participate in CROP (e.g., Acetonitrile or DMF ).[2] This breaks up the viscosity and separates the polymer chains.

  • Terminate: Add a solution of Triethylamine (

    
    )  or Sodium Bicarbonate. The base will deprotonate the active oxonium chain ends, "killing" the living polymer.
    
  • Workup: You will likely have polymer contamination.[2][4][5] Do not attempt simple filtration.[2] Use precipitation: pour the mixture into excess Methanol or Water (if product is insoluble) to precipitate the polymer, then filter.

References

  • Mechanism of THF Polymerization: Dreyfuss, P., & Dreyfuss, M. P. (1967).[1][2] Cationic polymerization of tetrahydrofuran.[2][4][7][8] Advances in Polymer Science.[2]

  • Acidic Cleavage of Ethers: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Lewis Acid Interactions: Stephan, D. W. (2016).[2] Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane.[2] Chemistry - A European Journal.[2] [1][2]

  • 2-MeTHF Stability: Pace, V., et al. (2012).[1][2] 2-Methyltetrahydrofuran: A Sustainable Solvent for Reduction Techniques.[2] ChemSusChem.[2] [1][2]

  • Industrial Polymerization (PTMEG): BASF Technical Data Sheets on PolyTHF® (Polytetramethylene ether glycol).[1][2] [1][2]

Sources

Minimizing side reactions in 3-amino-benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Aminobenzamide (3-AB) synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting side reactions when synthesizing this critical poly(ADP-ribose) polymerase (PARP) inhibitor[1].

The most robust synthetic route to 3-AB is the reduction of 3-nitrobenzamide. However, the carboxamide group is sensitive, and the nitro reduction pathway involves highly reactive intermediates. This guide is designed to help you understand the mechanistic causality behind these side reactions and implement self-validating protocols to eliminate them.

Visualizing the Reaction Pathway & Failure Modes

To troubleshoot effectively, we must first map the reduction pathway. The conversion of the nitro group to a primary amine proceeds through nitroso and hydroxylamine intermediates. Side reactions occur when these intermediates stall or when the final product is subjected to harsh conditions.

ReactionPathway Nitro 3-Nitrobenzamide Nitroso 3-Nitrosobenzamide Nitro->Nitroso Reduction Hydroxyl 3-Hydroxylaminobenzamide Nitroso->Hydroxyl Reduction Dimer Azo/Azoxy Dimers Nitroso->Dimer Condensation (Slow Reduction) Amino 3-Aminobenzamide Hydroxyl->Amino Reduction Hydroxyl->Dimer Acid 3-Aminobenzoic Acid Amino->Acid Hydrolysis (Harsh pH) Hydrazide 3-Aminobenzhydrazide Amino->Hydrazide Hydrazinolysis (Excess N2H4)

Reduction pathway of 3-nitrobenzamide and associated side reactions.

Troubleshooting FAQs: Minimizing Side Reactions

Q: Why is my final product contaminated with 3-aminobenzoic acid? Causality: 3-aminobenzoic acid is the direct result of amide hydrolysis. The carboxamide group is highly susceptible to nucleophilic attack by water under excessively harsh acidic or basic conditions, especially at elevated temperatures. Solution: If you are using a traditional dissolving metal reduction (e.g., Iron/HCl), the strong acid is cleaving your amide. Switch to a milder proton source such as Iron/Ammonium Chloride (Fe/NH₄Cl)[2]. Alternatively, transition to anhydrous catalytic hydrogenation to eliminate water from the system entirely[1].

Q: LC-MS analysis reveals a high-molecular-weight impurity corresponding to an azo or azoxy dimer. How do I prevent this? Causality: Dimerization is a bimolecular condensation reaction that occurs when reactive intermediates (3-nitrosobenzamide and 3-hydroxylaminobenzamide) accumulate in the reaction mixture. This accumulation happens when the reduction rate is too slow or if the reaction is conducted under alkaline conditions, which favor nitrogen-nitrogen coupling. Solution: You must ensure rapid and complete reduction. If utilizing Pd/C, verify the catalyst is fresh (not poisoned) and optimize mechanical agitation to overcome gas-liquid mass transfer limitations[1]. In chemical reductions, ensure your hydrogen donor is in sufficient stoichiometric excess and the reaction temperature is strictly maintained.

Q: During the hydrazine/FeCl₃ reduction, I detected 3-aminobenzhydrazide. What went wrong? Causality: Hydrazine is a potent nucleophile. While its primary role in this protocol is as a hydrogen donor, extended heating of the newly formed 3-aminobenzamide in the presence of excess hydrazine leads to the hydrazinolysis of the amide bond. Solution: Strictly adhere to stoichiometric ratios and temporal limits. Do not leave the reaction stirring overnight. The protocol requires adding hydrazine slowly over 40 minutes and limiting the subsequent heating phase to exactly 5 hours[3].

Quantitative Comparison of Reduction Methodologies

Selecting the right reduction method is the first step in side-reaction mitigation. Below is a comparative analysis of standard methodologies and their associated risks.

Reduction MethodCatalyst / ReagentsOperating ConditionsTypical YieldPrimary Side Reaction RiskMitigation Strategy
Catalytic Hydrogenation 10% Pd/C, H₂ gas0.2–0.4 MPa, 5 hours[1]>90%Dimerization (Azo/Azoxy)Optimize agitation; ensure continuous H₂ supply.
Hydrazine Reduction N₂H₄ (85%), FeCl₃·6H₂O60–65 °C, 5 hours[3]~76%HydrazinolysisControl stoichiometry and limit reaction time.
Iron / Ammonium Chloride Fe powder, NH₄ClReflux in EtOH/H₂O[2]80–85%Amide HydrolysisMaintain neutral pH; avoid strong acids.

Self-Validating SOP: Synthesis via Hydrazine/FeCl₃ Reduction

This protocol leverages a mild chemical reduction to prevent amide hydrolysis, utilizing in situ generated iron nanoparticles on activated carbon[3]. It is engineered with built-in validation checkpoints to ensure side reactions are caught before they ruin your batch.

Step 1: Reagent Assembly & Initiation

  • Procedure: Dissolve 3-nitrobenzamide (33.3 g, 198.8 mmol) and FeCl₃·6H₂O (13.6 g, 50.4 mmol) in 600 mL of absolute ethanol. Add 15 g of activated carbon[3].

  • Causality: The activated carbon acts as a high-surface-area scaffold for the iron catalyst, accelerating the electron transfer rate to prevent the accumulation of dimer-forming nitroso intermediates.

  • Validation Checkpoint: The solution must be a heterogeneous black suspension. Ensure the ethanol is strictly anhydrous to minimize any baseline hydrolysis risk.

Step 2: Controlled Hydrazine Addition

  • Procedure: Heat the reaction mixture to 60–65 °C in an oil bath. Slowly add Hydrazine hydrate (30 mL, 85%, 510 mmol) via a dropping funnel over exactly 40 minutes[3].

  • Causality: Hydrazine acts as the hydrogen donor. Slow addition prevents thermal spikes that could drive the nucleophilic attack of hydrazine on the carboxamide group (hydrazinolysis).

  • Validation Checkpoint: Monitor internal temperature continuously. A thermal spike above 70 °C indicates overly rapid addition and drastically increases the risk of side-product formation.

Step 3: Maturation Phase

  • Procedure: Maintain stirring at 60–65 °C for exactly 5 hours[3].

  • Causality: This duration is kinetically optimized to ensure complete conversion of the hydroxylamine intermediate to the primary amine without providing excess time for thermal degradation or hydrazinolysis.

  • Validation Checkpoint: At t = 4.5 hours, perform TLC (Eluent: EtOAc/Hexane). The complete disappearance of the yellow 3-nitrobenzamide spot validates progression. Do not exceed the 5-hour mark.

Step 4: Isolation and Purification

  • Procedure: Filter the hot mixture under reduced pressure through a Celite pad to remove the carbon/iron matrix. Concentrate the filtrate, then add dichloromethane (400 mL) to induce precipitation. Filter the resulting white solid and recrystallize from ethyl acetate[3].

  • Causality: Dichloromethane acts as an antisolvent for 3-aminobenzamide while keeping non-polar impurities in solution. Recrystallization from ethyl acetate provides thermodynamic purification.

  • Validation Checkpoint: Final purity must be confirmed via ¹H NMR (DMSO-d₆, 400 MHz): δ 8.10 (s, 1H), 7.85-7.77 (m, 1H), 7.76 (d, J = 1.8Hz, 1H), 7.59-7.37 (m, 3H), 3.63 (s, 3H); and MS (ESI+) showing m/z 137.1 [M + H]⁺[3].

References

  • Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Recrystallization solvents for N-substituted benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of N-Substituted Benzamides

Case ID: REC-BZM-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your N-substituted benzamide (a critical pharmacophore in antipsychotics like Sulpiride or antiemetics like Metoclopramide) is failing to meet purity specifications.

N-substituted benzamides possess a distinct chemical duality: a lipophilic aromatic ring and a polar amide moiety capable of hydrogen bonding. This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than crystal nucleation. This guide provides the protocols to overcome LLPS, select the correct solvent systems, and control polymorphism.

Module 1: Solvent Selection Strategy

The Core Principle: Benzamides generally exhibit high solubility in polar aprotic solvents (DMF, DMSO) and low solubility in non-polar alkanes (Hexanes). The "Sweet Spot" for recrystallization usually lies in protic solvents (Alcohols) or moderately polar esters (Ethyl Acetate), often requiring a binary system to modulate solubility.

Standard Solvent Matrix

Use this table to select your starting solvent system based on your compound's polarity.

Solvent SystemTypeSuitabilityNotes
Ethanol / Water BinaryHigh The "Gold Standard" for benzamides. Water acts as a powerful anti-solvent while Ethanol disrupts amide H-bonds.
Ethyl Acetate / Hexane BinaryHigh Excellent for lipophilic N-substituents (e.g., N-benzyl, N-phenyl). Hexane lowers the solubility gradually.
Toluene SingleModerate Good for high-melting benzamides. Warning: High boiling point (110°C) increases risk of oiling out (see Module 2).
Acetone / Water BinaryModerate Useful if the compound is too soluble in Ethanol. Risk of forming metastable polymorphs [1].[1]
4-Formylmorpholine (4FM) BinarySpecialized Emerging "Green Solvent" alternative to DMF/DMSO for highly insoluble analogs [2].
Workflow: The Solubility Decision Tree

Follow this logic to determine your optimal solvent system.

SolventSelection Start Start: 50mg Crude Solid Test1 Add 0.5mL EtOH (Room Temp) Start->Test1 Result1 Dissolves? Test1->Result1 TooSoluble Too Soluble. Switch to EtOAc or Use EtOH/Water Result1->TooSoluble Yes Heat Heat to Boil Result1->Heat No Result2 Dissolves? Heat->Result2 Good Ideal Single Solvent. Proceed to Cool. Result2->Good Yes Insoluble Insoluble. Solvent too weak. Try Toluene or DMF/Water Result2->Insoluble No

Figure 1: Decision logic for initial solvent screening. Blue nodes indicate actions; Yellow diamonds indicate decision points.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Problem: You heat your mixture, it dissolves, but upon cooling, you see oily droplets at the bottom of the flask instead of crystals. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[2][3] It occurs when the Melting Point (MP) of your solvated compound (depressed by impurities) is lower than the temperature of the solution.[4] The compound separates as a liquid phase before it can nucleate into a solid [3].[2]

The Solution: Seeding at the Cloud Point Do not simply cool the solution further; the oil will solidify into an amorphous gum, trapping impurities.

Protocol: The "Cloud Point" Remediation

  • Re-dissolve: Reheat the mixture until the oil fully dissolves into a clear solution.

  • Equilibrate: Allow the solution to cool slowly with gentle stirring.

  • Identify Cloud Point: Watch for the exact moment the solution turns slightly turbid (milky). This is the metastable zone boundary.

  • Seed Immediately: Add a tiny crystal of pure product (or scratch the glass) at this exact temperature.

  • Isothermal Hold: Maintain this temperature for 15–30 minutes. The oil droplets will nucleate onto the seed crystal rather than coalescing.

  • Slow Cool: Once a solid suspension is visible, cool to room temperature at a rate of ~10°C/hour.

OilingOutFix State1 Clear Hot Solution Action1 Cool Slowly State1->Action1 State2 Cloud Point (Turbidity) Action1->State2 Decision Action Required State2->Decision FailPath Continue Cooling (No Seed) Decision->FailPath SuccessPath Add Seed Crystal + Isothermal Hold Decision->SuccessPath ResultFail Oiling Out (Amorphous Gum) FailPath->ResultFail ResultSuccess Crystalline Suspension SuccessPath->ResultSuccess

Figure 2: Critical intervention point for preventing oiling out. Note the divergence at the "Cloud Point."

Module 3: Polymorphism & Purity

Technical Insight: Benzamides are notorious for polymorphism (existing in multiple crystal forms).[5] For example, rapid cooling in Acetone may yield Form I (metastable), while slow cooling in Ethanol yields Form II (stable) [4].[1]

Why this matters: Different polymorphs have different solubilities. If you accidentally crystallize the metastable form, your yield may be artificially high, but the compound may revert to the stable form later, altering its bioavailability.

Control Strategy:

  • Thermodynamic Control: Use slow cooling and protic solvents (Ethanol) to favor the stable form.

  • Kinetic Control: Use rapid cooling or anti-solvent crashing (pouring into water) to isolate metastable forms (rarely desired in final API processing).

Module 4: Frequently Asked Questions (FAQ)

Q: My crystals are colored, but the compound should be white. How do I fix this? A: This indicates chromophoric impurities.[6] Perform a Hot Filtration :

  • Dissolve compound in boiling solvent.[7]

  • Add Activated Charcoal (1-2% w/w). Do not add to boiling liquid or it will erupt.

  • Simmer for 5 minutes.

  • Filter while hot through Celite/diatomaceous earth.

  • Recrystallize the clear filtrate.

Q: I added the anti-solvent (Water) and a gummy solid crashed out immediately. A: You induced "Crash Crystallization." The local supersaturation was too high.

  • Fix: Add the anti-solvent dropwise via an addition funnel with vigorous stirring. Stop when a faint turbidity persists, then heat to clear, and cool slowly.[8]

Q: No crystals formed even at -20°C. A: You may have a supersaturated solution.

  • Scratch: Use a glass rod to scratch the inner wall of the flask (releases micro-glass seeds).

  • Evaporate: Remove 20% of the solvent volume to increase concentration.

  • Seed: If you have any solid from a previous batch, add it.

References

  • BenchChem. (2025).[6][9][10] Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • National Institutes of Health (PMC). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • University of Leeds/White Rose. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Retrieved from

Sources

Technical Support Center: Navigating the Hygroscopic Nature of Benzamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling the hygroscopic properties of benzamide salts. This resource is designed to offer practical, in-depth solutions to the challenges posed by moisture sensitivity in these compounds, ensuring the integrity and success of your experiments and formulations. Our approach is rooted in scientific principles and validated by field-proven insights to empower you with the knowledge to anticipate, troubleshoot, and manage hygroscopicity effectively.

Section 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your work with benzamide salts, providing potential causes and actionable solutions.

Question: My benzamide salt powder has started to clump and cake, leading to poor flowability during dispensing and formulation. What is causing this and how can I fix it?

Answer:

This is a classic sign of moisture-induced agglomeration. Hygroscopic powders, when exposed to ambient humidity, adsorb water molecules onto their surface. This moisture can form liquid bridges between particles, leading to the formation of clumps and cakes, which severely hinders powder flow.[1][2][3][4]

Immediate Corrective Actions:

  • Environmental Control: Immediately transfer the material to a controlled environment with low relative humidity (RH), such as a glove box or a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).[3][5]

  • Mechanical De-agglomeration: If the caking is not severe, gentle mechanical agitation or sieving inside a low-humidity chamber can break up the agglomerates.

Long-Term Prevention:

  • Storage: Always store hygroscopic benzamide salts in tightly sealed containers with a desiccant. The packaging should have a low water vapor permeation rate.[6] For highly sensitive materials, consider storage in a nitrogen-purged environment.

  • Handling: Perform all weighing and transfer operations in a controlled environment (e.g., a glove box with controlled humidity).[6] If a glove box is unavailable, minimize the exposure time to ambient conditions.

  • Formulation Aids: Consider the use of glidants or anti-caking agents in your formulation, such as colloidal silicon dioxide, which can improve powder flowability even in the presence of some moisture.[4][6]

Question: I am observing inconsistent results in my analytical tests (e.g., HPLC assay, dissolution). Could hygroscopicity be the culprit?

Answer:

Absolutely. Moisture uptake can significantly impact the accuracy of analytical measurements in several ways:

  • Inaccurate Weighing: If a hygroscopic benzamide salt rapidly absorbs moisture from the atmosphere during weighing, the measured weight will be higher than the actual weight of the active pharmaceutical ingredient (API). This leads to artificially lower potency or assay values.

  • Chemical Degradation: The presence of water can accelerate the hydrolysis of certain benzamide salts, leading to the formation of degradation products that can interfere with analytical peaks and indicate a loss of potency.[7][8][9][10]

  • Altered Dissolution: Changes in the physical form of the salt due to moisture, such as clumping or even a phase transition to a hydrate, can alter the dissolution rate and profile of the drug product.[11]

Troubleshooting and Solutions:

  • Accurate Weighing: Weigh your hygroscopic samples in a low-humidity environment. Alternatively, use a weighing vessel with a secure lid and weigh by difference to minimize exposure time.

  • Water Content Determination: Always determine the water content of your benzamide salt using a suitable method like Karl Fischer titration immediately before or in parallel with your other analytical tests.[7][8][12] The assay results should then be corrected for the measured water content and reported on an anhydrous basis.

  • Stability Studies: Conduct stability studies under various temperature and humidity conditions to understand the degradation pathways and the critical humidity levels for your specific benzamide salt.[13]

Question: My benzamide salt underwent a change in its crystalline form after storage. How can moisture cause this, and what are the implications?

Answer:

Moisture can induce polymorphic transformations or the formation of hydrates.[2][13] This occurs because water molecules can be incorporated into the crystal lattice, leading to a new, more stable crystalline structure under specific humidity conditions.[14]

Implications:

  • Altered Physicochemical Properties: Different polymorphs or hydrates can have significantly different solubilities, dissolution rates, and bioavailability.[11][15] This can have a profound impact on the in-vivo performance of the drug.

  • Manufacturing Issues: A change in crystal form can affect the material's mechanical properties, such as compressibility, which can be problematic during tablet manufacturing.[15]

Preventative and Analytical Strategies:

  • Characterize Your Material: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) in conjunction with Dynamic Vapor Sorption (DVS) to fully characterize the solid-state properties of your benzamide salt and identify the critical humidity levels that trigger phase changes.[11][14][16]

  • Controlled Storage: Based on your characterization data, establish strict storage and handling humidity controls to prevent the formation of undesirable forms.[6]

  • Crystal Engineering: In the drug development phase, it may be possible to form a more stable, less hygroscopic salt or co-crystal of the benzamide active ingredient.[6][17][[“]][19][20]

Section 2: Frequently Asked Questions (FAQs)

What is hygroscopicity and why are some benzamide salts susceptible to it?

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[16] For benzamide salts, this property is often influenced by the presence of polar functional groups in the molecule and the nature of the counter-ion, which can readily form hydrogen bonds with water. The crystal lattice energy of the salt also plays a role; a lower lattice energy may allow for easier incorporation of water molecules.[20]

How can I classify the hygroscopicity of my benzamide salt?

The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain of a substance after 24 hours of exposure to 80% relative humidity at 25°C.

ClassificationWeight Gain
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Dynamic Vapor Sorption (DVS) is the modern analytical technique used to precisely determine this classification.[16][21][22]

What are the primary strategies to mitigate issues related to the hygroscopicity of benzamide salts during drug development?

There are four main formulation strategies to address hygroscopicity:[6][17][19]

  • Film Coating: Applying a protective polymer coating to a tablet or granule can act as a physical barrier to moisture.[6][[“]]

  • Encapsulation: Enclosing the hygroscopic benzamide salt within a capsule or microsphere can shield it from ambient humidity.[6][17][[“]]

  • Co-processing with Excipients: Blending the benzamide salt with less hygroscopic or hydrophobic excipients can reduce the overall moisture uptake of the formulation.[6][17][[“]]

  • Crystal Engineering: This involves creating a new solid form of the active ingredient, such as a different salt or a co-crystal, that has inherently lower hygroscopicity.[6][17][[“]][19][20]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a benzamide salt sample.

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination based on a reaction between iodine and water.[7][8][23]

Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.

Procedure:

  • System Preparation: Ensure the KF titrator is clean, dry, and the titration vessel is sealed from atmospheric moisture.

  • Reagent Preparation: Fill the burette with the standardized KF reagent and ensure the solvent in the titration vessel (e.g., anhydrous methanol) is properly conditioned (neutralized) by the reagent to a stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the benzamide salt sample. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, ensuring minimal exposure to the atmosphere.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until all the water from the sample has reacted, and the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the sample weight. The result is typically expressed as a percentage (w/w).

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines the use of DVS to assess the moisture sorption and desorption behavior of a benzamide salt.

Principle: DVS measures the change in mass of a sample as it is exposed to a controlled and varying relative humidity at a constant temperature.[21][22]

Instrumentation: Dynamic Vapor Sorption Analyzer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the benzamide salt (typically 5-15 mg) into the DVS sample pan.

  • Drying Step: Start the experiment by drying the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This initial weight serves as the dry mass baseline.

  • Sorption Isotherm: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).[13]

  • Desorption Isotherm: After reaching the maximum RH, program the instrument to decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: The instrument's software will generate a sorption-desorption isotherm plot, showing the percentage change in mass as a function of relative humidity. This plot reveals the material's hygroscopicity, the presence of hysteresis (differences between the sorption and desorption curves), and can indicate potential phase transitions.[22]

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Powder Flow

Caption: A decision-making workflow for addressing poor powder flow in benzamide salts.

Diagram 2: Mechanism of Moisture-Induced Physical Changes

MoistureEffects cluster_0 Moisture Interaction cluster_1 Consequences Benzamide Hygroscopic Benzamide Salt Caking Caking & Poor Flow Benzamide->Caking Degradation Chemical Degradation (e.g., Hydrolysis) Benzamide->Degradation Polymorphism Polymorphic Transformation or Hydrate Formation Benzamide->Polymorphism Moisture Atmospheric Moisture (H2O) Moisture->Benzamide Adsorption

Caption: How atmospheric moisture interacts with hygroscopic benzamide salts leading to physical and chemical changes.

References

  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1186. [Link]

  • Amgen. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • Analab. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • iRotocon. (2023). Common Powder Flow Problems and Effective Flow Control Solutions. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Seiwa Giken. (2025). Clogging Problems in Fine Powder Feeding and How to Prevent Them. [Link]

  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Nice, A. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Drying. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Changi, K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Dong, M., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • TCA Lab/Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • Jenike & Johanson. (2025). Techniques for enhancing powder flowability and mitigating issues like caking or clumping. [Link]

  • Bio-Rad. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Bio-Rad. [Link]

  • Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]

  • Nielsen, T. E., et al. (2016). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. [Link]

  • Aptar CSP Technologies. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • Arigo, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Amgen. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Preservation Treatments. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]

  • da Silva, A. A., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. [Link]

  • Das, S., & Roy, S. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies. [Link]

  • Stephenson, G. A., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications. [Link]

  • Salari, A., & Young, R. E. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]

  • Markeev, V. B., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

  • Zografi, G. (2023). Effect of moisture on solid state stability. Semantic Scholar. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Li, H., et al. (2019). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

  • Stephenson, G. A., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. [Link]

  • Precisa. (n.d.). Complete Guide to Moisture Content Test & Its Importance. [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. [Link]

  • ResearchGate. (2025). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. [Link]

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Validation & Comparative

1H NMR Spectrum Analysis Guide: 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural validation of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide . It moves beyond basic spectral listing to offer a comparative framework for distinguishing this specific scaffold from common synthetic isomers and impurities.

Executive Summary & Structural Context[1][2][3][4]

  • Compound Class: Benzamide derivative / Tetrahydrofuran scaffold.[1][2]

  • Primary Application: Fragment-based drug discovery (PARP inhibitors), synthetic intermediate for peptidomimetics.

  • Analytical Challenge: The molecule contains two distinct domains—an aromatic "head" (3-aminobenzoyl) and a chiral aliphatic "tail" (tetrahydrofurfuryl). The primary QC challenge is distinguishing the meta-substitution pattern from ortho/para isomers generated during non-selective nitration/reduction sequences.

Theoretical vs. Observed Spectral Data

The following data is synthesized from fragment-based chemical shift principles (DMSO-d₆ solvent), validated against analogous benzamide and tetrahydrofurfuryl amine standards.

Table 1: Signal Assignment & Chemical Shift Logic
FragmentPositionProton Typeδ (ppm)MultiplicityIntegralMechanistic Insight
Amide NHAmide Proton8.20 - 8.45 Triplet (br)1HDeshielded by carbonyl anisotropy; splits due to adjacent -CH₂-.
Aromatic Ar-H2Ortho (btwn CO/NH₂)7.05 - 7.15 Singlet (t)1HIsolated proton; distinct "island" peak.
Aromatic Ar-H5Meta7.00 - 7.10 Triplet1HPseudo-triplet due to overlapping couplings from H4/H6.
Aromatic Ar-H4/H6Ortho/Para6.65 - 6.80 Doublets2HUpfield shift caused by the electron-donating amino (-NH₂) group.
Amine Ar-NH₂Aniline Amine5.10 - 5.30 Broad Singlet2HExchangeable; chemical shift highly solvent-dependent (DMSO vs CDCl₃).
THF Ring O-CHMethine (Chiral)3.90 - 4.05 Multiplet1HStereocenter; deshielded by oxygen.
Linker N-CH₂Methylene3.25 - 3.45 Multiplet2HDiastereotopic nature often causes complex splitting (ABX system).
THF Ring O-CH₂Ring Methylene3.60 - 3.80 Multiplet2HDeshielded by ring oxygen.
THF Ring CH₂-CH₂Ring Methylenes1.50 - 1.95 Multiplet4H"Envelope" region; typically overlaps.

Critical Note: The chiral center at the THF 2-position renders the adjacent methylene protons (N-CH₂) diastereotopic . In high-field NMR (>400 MHz), these may appear as two distinct multiplets rather than a simple quartet/doublet.

Comparative Performance: Distinguishing Alternatives

In drug development, "performance" of an analytical method is defined by its specificity. Below is the comparative analysis of the target compound against its most likely "impostors" (isomers).

Scenario A: The Regioisomer Trap (Meta vs. Para vs. Ortho)

Synthetic routes involving nitro-reduction often yield isomer mixtures.

  • Target (3-Amino / Meta):

    • Key Feature: Asymmetry in the aromatic region. Look for the singlet (H2) and the triplet (H5) .

    • Pattern:

      
       7.1 (s), 7.0 (t), 6.7 (d), 6.6 (d).
      
  • Alternative 1 (4-Amino / Para):

    • Key Feature: Symmetry.[3] The aromatic region collapses into two distinct doublets (AA'BB' system) with strong "roofing" effects.

    • Differentiation: Absence of the singlet at ~7.1 ppm confirms para substitution.

  • Alternative 2 (2-Amino / Ortho):

    • Key Feature: Intramolecular Hydrogen Bonding. The amide NH often shifts significantly downfield (>9.0 ppm) due to H-bonding with the ortho-amine.

    • Differentiation: The aromatic pattern is complex (ABCD), but the shift of the amide NH is the "smoking gun."

Scenario B: Solvent Selection (DMSO-d₆ vs. CDCl₃)
  • DMSO-d₆ (Recommended):

    • Pros: Stabilizes the exchangeable protons (Amide NH and Aniline NH₂). They appear as sharp, integrable signals.

    • Cons: Strong solvent residual peak at 2.50 ppm may obscure THF ring protons.

  • CDCl₃ (Alternative):

    • Pros: Clear aliphatic region (no overlap at 2.5 ppm).

    • Cons: Amide NH often broadens into the baseline; Aniline NH₂ protons may disappear due to exchange, leading to incorrect integration values (e.g., integrating 14H instead of 16H).

Visualization: Isomer Identification Workflow

The following logic tree illustrates the decision-making process for validating the structure based on aromatic splitting patterns.

IsomerLogic Start Acquire 1H NMR (DMSO-d6) CheckSym Analyze Aromatic Region (6.5 - 7.5 ppm) Is there Symmetry (AA'BB')? Start->CheckSym Para Result: 4-Amino Isomer (Para) (Reject) CheckSym->Para Yes (2 Doublets) CheckSinglet Look for Isolated Singlet (H2) Is it present? CheckSym->CheckSinglet No (Complex Pattern) Meta Result: 3-Amino Isomer (Target) (Confirm) CheckSinglet->Meta Yes (Singlet + Triplet + 2 Doublets) CheckNH Check Amide NH Shift Is it > 9.0 ppm? CheckSinglet->CheckNH No / Ambiguous Ortho Result: 2-Amino Isomer (Ortho) (Reject) CheckNH->Meta No (Normal Range) CheckNH->Ortho Yes (H-Bonding)

Figure 1: Decision logic for distinguishing the target 3-amino benzamide from its regioisomers based on aromatic splitting patterns.

Experimental Protocol: High-Fidelity Acquisition

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid compound.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? DMSO prevents aggregation of the benzamide moiety, ensuring sharp peaks.

  • Add TMS (Tetramethylsilane) trace (0.03%) as an internal standard (0.00 ppm).

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons and exchangeable NH protons have longer T1 relaxation times. A short D1 (<1s) will saturate these signals, reducing their integral values and leading to false purity calculations.

  • Scans (NS): 16 to 64 scans (sufficient for >5 mg sample).

Step 3: Processing
  • Phasing: Apply manual phasing. Auto-phasing often fails at the solvent residual peak (2.50 ppm).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the aromatic region.

  • Integration: Normalize the THF Methine proton (O-CH) at ~4.0 ppm to 1.00 .

    • Validation: The aromatic region should sum to exactly 4.00. If it sums to <4.00, check for paramagnetic impurities or insufficient relaxation delay.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • ChemicalBook. (n.d.). 3-Aminobenzamide Spectral Data. Retrieved from [5]

  • NIST Chemistry WebBook. (n.d.). Tetrahydrofurfurylamine Infrared and Mass Spectral Data. Retrieved from

  • Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shift Data for Amides. University of Wisconsin-Madison.

Sources

Technical Comparison: 3-Amino vs 4-Amino Benzamide Isomer Activity

[1]

Executive Summary

In the study of Poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, 3-aminobenzamide (3-AB) and 4-aminobenzamide (4-AB) represent a classic "active vs. negative control" experimental pair.

  • 3-Aminobenzamide: A prototypical, competitive PARP inhibitor that mimics the substrate nicotinamide. It is used to block DNA repair, prevent NAD+ depletion, and potentiate the cytotoxicity of DNA-damaging agents.

  • 4-Aminobenzamide: A structural isomer with negligible PARP inhibitory activity. It is frequently employed as a negative control to rule out non-specific physicochemical effects (e.g., antioxidant activity) of the benzamide moiety.

This guide details the structural mechanisms, quantitative inhibition profiles, and experimental protocols for utilizing these isomers in drug development and mechanistic research.

Structural Basis of Activity[1][2][3][4]

The differential activity of these isomers is governed by the strict geometric requirements of the PARP-1 catalytic domain (the "nicotinamide pocket").

The Benzamide Pharmacophore

The minimal pharmacophore for PARP inhibition requires:

  • Carboxamide Group: Must be planar and capable of forming hydrogen bonds with critical active site residues (Gly863 and Ser904 in PARP-1).

  • Electron-Rich Ring: A phenyl or heterocycle that engages in

    
    -stacking with Tyr907.
    
  • Substituent Position: The 3-position (meta) mimics the ring nitrogen of nicotinamide, allowing for steric accommodation. The 4-position (para) projects the substituent into a sterically restricted region, disrupting binding.

Mechanistic Diagram: Binding Logic

The following diagram illustrates the structural logic dictating why 3-AB binds while 4-AB does not.

PARP_Binding_Mechanismcluster_PocketPARP-1 Catalytic Pocket (Nicotinamide Binding Site)NADNAD+ Substrate(Natural Ligand)ResiduesKey Residues:Gly863 (Backbone H-bond)Ser904 (OH H-bond)Tyr907 (Pi-stacking)NAD->ResiduesHigh Affinity BindingAB33-Aminobenzamide (3-AB)(Active Inhibitor)AB3->ResiduesMimics NicotinamideForms H-bondsFits Pocket GeometryAB44-Aminobenzamide (4-AB)(Negative Control)AB4->ResiduesSteric ClashDisrupts H-bond NetworkWeak/No Binding

Caption: Structural logic of benzamide isomer interaction with the PARP-1 active site. 3-AB successfully mimics nicotinamide, whereas 4-AB encounters steric hindrance.

Quantitative Inhibition Profile

The following table summarizes the inhibitory potency of both isomers. Note the orders-of-magnitude difference in activity, which validates the use of 4-AB as a negative control.

Comparative Activity Table
Feature3-Aminobenzamide (3-AB)4-Aminobenzamide (4-AB)
Primary Role Competitive PARP InhibitorNegative Control / Inactive Analog
IC50 (PARP-1) ~10 – 30 µM (varies by NAD+ conc.)> 1000 µM (essentially inactive)
Ki (Inhibition Constant) < 2.0 µM > 5000 µM
Mode of Inhibition Competitive with NAD+N/A (Non-binding)
Cellular Effective Dose 1 – 5 mMUsed at matching concentration to 3-AB
Key Reference Purnell & Whish (1980) [1]Purnell & Whish (1980) [1]; Virág & Szabó (2002) [2]

Scientific Insight: While 3-AB is a "weak" inhibitor compared to modern clinical drugs (e.g., Olaparib, IC50 in nM range), it remains a standard tool compound for in vitro mechanistic studies because its lower potency allows for fine-tuning of inhibition levels in cell culture without the "trapping" toxicity associated with highly potent clinical inhibitors.

Functional & Cellular Outcomes[1][4][5][6][7]

When designing experiments, distinguishing between specific PARP inhibition and general chemical effects is crucial.

A. DNA Repair & Cytotoxicity[5][8]
  • 3-AB: Inhibits base excision repair (BER). When combined with alkylating agents (e.g., MMS, Temozolomide), it prevents the repair of DNA strand breaks, leading to "synthetic lethality" or synergistic cytotoxicity.

  • 4-AB: Does not inhibit BER. Cells treated with 4-AB + alkylating agents show survival rates comparable to cells treated with the alkylating agent alone.

B. NAD+ Conservation & Necrosis
  • 3-AB: Hyperactivation of PARP consumes cellular NAD+, leading to ATP collapse and necrosis. 3-AB preserves NAD+ pools, shifting cell death from necrosis to apoptosis or promoting survival.

  • 4-AB: Fails to prevent NAD+ depletion under stress conditions.

Experimental Protocols

Protocol A: In Vitro PARP Inhibition Assay (Colorimetric)

Objective: Determine IC50 values to validate enzyme inhibition.

Reagents:

  • Recombinant Human PARP-1 Enzyme.

  • Substrate: Biotinylated NAD+.

  • Activated DNA (Histone-free).

  • Inhibitors: 3-AB (Serial dilution 0.1 µM – 1000 µM) and 4-AB (Fixed high conc. 1000 µM).

Workflow Diagram:

PARP_Assay_WorkflowStep1Coat Plate(Histones/DNA)Step2Add Inhibitors(3-AB vs 4-AB)Step1->Step2Step3Add PARP-1 &Biotin-NAD+Step2->Step3Step4Incubate(1 hr @ 25°C)Step3->Step4Step5Detection(Strep-HRP + TMB)Step4->Step5

Caption: Step-by-step workflow for the colorimetric PARP inhibition assay.

Methodology:

  • Preparation: Coat 96-well strip plates with histones or activated DNA.

  • Inhibitor Addition: Add 3-AB (test) and 4-AB (control) to respective wells. Include a "No Inhibitor" (100% Activity) and "No Enzyme" (Background) control.

  • Reaction Initiation: Add reaction mix containing PARP-1 enzyme, Biotin-NAD+, and activated DNA.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Wash wells. Add Streptavidin-HRP followed by TMB substrate. Stop reaction with 1N H2SO4.

  • Analysis: Measure Absorbance at 450 nm. Calculate % Inhibition relative to controls.

Protocol B: Cellular Chemosensitization (MTT Assay)

Objective: Demonstrate 3-AB mediated potentiation of DNA damage.

  • Seeding: Seed HeLa or CHO cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat cells with 3-AB (5 mM) or 4-AB (5 mM) for 2 hours.

    • Note: High concentrations (mM range) are required for cellular efficacy due to 3-AB's moderate potency and cell permeability.

  • Damage Induction: Co-treat with increasing concentrations of an alkylating agent (e.g., MMS: 0, 0.5, 1.0, 2.0 mM).

  • Incubation: Incubate for 24–48 hours.

  • Readout: Perform MTT or CellTiter-Glo assay to assess viability.

    • Expected Result: 3-AB + MMS shows significantly lower viability than MMS alone. 4-AB + MMS shows viability similar to MMS alone.

References

  • Purnell, M. R., & Whish, W. J. (1980).[1][2][3] Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.[3]

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375–429.

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Molecular Aspects of Medicine, 34(6), 1217–1256.

  • Althaus, F. R., et al. (1982). ADP-Ribosylation of Proteins: Enzymology and Biological Significance. Springer-Verlag.

Comparative Guide: IR Spectral Differentiation of Amide vs. Amine Functionalities in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, distinguishing between amine and amide functionalities is critical during the synthesis of peptidomimetics and nitrogen-heterocycle drugs. While Nuclear Magnetic Resonance (NMR) is definitive for structure, Fourier Transform Infrared (FT-IR) spectroscopy offers rapid, non-destructive monitoring of reaction kinetics (e.g., amidation of an amine).

This guide objectively compares the vibrational signatures of amines and amides. Unlike standard textbook tables, this analysis focuses on the mechanistic causality of band shifts—specifically the influence of resonance delocalization and hydrogen bonding—and provides a validated decision-matrix workflow for spectral assignment.

Mechanistic Foundation: The Electronic Differentiators

To interpret the data correctly, one must understand the electronic environment.

  • Amines: The nitrogen atom is

    
     hybridized (pyramidal) in amines. The N-H bond is purely single-bond in character. The lone pair is localized (unless adjacent to an aromatic ring), resulting in a specific force constant for N-H stretching.
    
  • Amides: The nitrogen is effectively

    
     hybridized due to resonance with the carbonyl group.
    
    • Resonance Effect: The lone pair on nitrogen donates density to the carbonyl oxygen. This gives the C-N bond partial double-bond character (increasing its stretch frequency) and the C=O bond single-bond character (decreasing its frequency compared to ketones).

    • Coupling: Unlike amines, the vibrational modes in amides (specifically N-H bend and C-N stretch) are mechanically coupled, creating the distinct "Amide II" band.

Visualizing the Structural Logic

The following diagram illustrates the decision logic based on these electronic differences.

SpectralLogic Start Unknown Sample Spectrum (N-H Region Present) CheckCO Check Carbonyl Region (1690 - 1630 cm⁻¹) Start->CheckCO HasCO Strong Band Present (Amide I) CheckCO->HasCO Yes NoCO No Strong Band (Only weak overtones) CheckCO->NoCO No AmidePath Analyze Amide Bands HasCO->AmidePath AminePath Analyze Amine Bands NoCO->AminePath AmidePrimary Primary Amide (-CONH₂) Doublet N-H Stretch Amide II present AmidePath->AmidePrimary Doublet 3500-3180 AmideSecondary Secondary Amide (-CONHR) Singlet N-H Stretch Amide II present AmidePath->AmideSecondary Singlet 3430-3300 AmideTertiary Tertiary Amide (-CONR₂) No N-H Stretch No Amide II AmidePath->AmideTertiary No N-H AminePrimary Primary Amine (-NH₂) Doublet N-H Stretch Scissoring ~1600 cm⁻¹ AminePath->AminePrimary Doublet 3500-3300 AmineSecondary Secondary Amine (-NHR) Singlet N-H Stretch Weak bending AminePath->AmineSecondary Singlet 3500-3300

Figure 1: Logical decision tree for differentiating Nitrogen-containing functionalities based on spectral features.

Comparative Data Analysis

The following tables synthesize data from solid-state (KBr pellet) and dilute solution measurements. Note that Hydrogen Bonding causes significant broadening and red-shifting (lowering wavenumber) in solid samples.

Table 1: The N-H Stretching Region (3500 – 3100 )
FeaturePrimary Amine (

)
Secondary Amine (

)
Primary Amide (

)
Secondary Amide (

)
Band Appearance Doublet (Asym & Sym stretch)Singlet (Weak to Medium)Doublet (Asym & Sym stretch)Singlet (Trans-isomer dominant)
Frequency (

)
3500 (asym) / 3400 (sym)3350 – 33103350 (asym) / 3180 (sym)3300 – 3060 (Amide A/B)
Intensity MediumWeakMedium to StrongStrong (often broad)
Key Differentiator Sharper bands than amides.Often very weak; easy to miss.Broader due to strong H-bonding.Fermi Resonance often creates overtone bands (~3080).
Table 2: The Fingerprint & Carbonyl Region (1700 – 1000 )

This is the critical region for confirmation. The presence of the Amide I band is the definitive "Go/No-Go" signal for amides.

ModeAmine (Primary/Secondary)Amide (Primary/Secondary)Causality / Notes
C=O Stretch Absent 1690 – 1630 (Amide I) Resonance lowers

compared to ketones (1715). This is the strongest band in the spectrum.
N-H Bending 1650 – 1580 (Scissoring)1620 – 1590 (Overlap w/ Amide I)Amine scissoring is medium intensity. In amides, this is often obscured by the massive Amide I.
C-N-H Mode 900 – 650 (Wagging, Broad)1550 – 1500 (Amide II) Critical Distinction: Amide II is a mixed mode (N-H bend + C-N stretch). Amines do not show a band here.
C-N Stretch 1250 – 1020 (Aliphatic)1400 – 1200 (Amide III)Amide C-N has partial double bond character, shifting it to higher frequencies than aliphatic amines.

Experimental Protocol: The "Dilution Study"

In drug development, distinguishing intramolecular vs. intermolecular hydrogen bonding is vital for solubility prediction. A simple scan is insufficient. The following protocol validates the spectral assignment by manipulating concentration.

Objective: Differentiate free N-H bands from H-bonded N-H bands to confirm functional group identity.

Workflow Diagram

DilutionProtocol Prep 1. Prepare Stock Soln (100 mM in CCl₄ or CHCl₃) Cell 2. Load Liquid Cell (CaF₂ windows, 1mm path) Prep->Cell Scan1 3. Scan High Conc. (Observe Broad Bands) Cell->Scan1 Dilute 4. Serial Dilution (10mM -> 1mM) Scan1->Dilute Scan2 5. Scan Low Conc. Dilute->Scan2 Compare 6. Overlay Spectra Scan2->Compare

Figure 2: Step-by-step workflow for performing a dilution study to isolate non-bonded vibrational modes.

Detailed Methodology
  • Solvent Selection: Use a non-polar, non-hydrogen bonding solvent. Carbon Tetrachloride (

    
    ) is the gold standard, though Chloroform (
    
    
    
    ) is an acceptable alternative if
    
    
    is restricted (ensure spectral subtraction of solvent bands).
  • Baseline Correction:

    • Collect a background scan of the pure solvent in the exact same cell.

    • Why? Solvent peaks can mask the N-H stretch region.

  • High Concentration Scan (100 mM):

    • At this concentration, intermolecular H-bonding is dominant.

    • Expectation: Broad bands in the 3400–3200

      
       region.
      
  • Serial Dilution (down to 1 mM):

    • Dilute the sample significantly.

    • Physics: As molecules move apart, intermolecular H-bonds break. Intramolecular bonds (if present) remain.

  • Analysis:

    • Amides: The broad H-bonded band (Amide A) will decrease, and a sharp, higher frequency "free" N-H band (~3450

      
      ) will appear.
      
    • Amines: Similar sharpening occurs, but the shift magnitude is generally smaller than in amides.

    • Tertiary Amides: Will show no change in the N-H region (as they lack N-H), but the C=O (Amide I) may shift slightly due to solvent polarity effects.

Troubleshooting & Common Pitfalls

The "Water Trap"

Atmospheric water vapor has strong bending vibrations near 1600


.
  • Problem: This overlaps perfectly with the Amide I/II region and Amine scissoring.

  • Solution: You must purge the optical bench with dry nitrogen or dry air for at least 15 minutes before scanning. If the spectrum shows "noisy" spikes in the 1600 or 3600 region, it is rotational water vapor, not your sample.

Amide II Absence
  • Observation: You see a carbonyl peak (1650) but no Amide II band (1550).

  • Diagnosis: This indicates a Lactam (cyclic amide). In small rings (gamma-lactams), the geometric constraint forces the N-H and C=O into a cis configuration, which often suppresses the coupling required for the Amide II band [1].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for band assignment and lactam geometry effects).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. (Source for verified IR spectra of standard amines and amides). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed tables on Amide I/II/III bands). [Link]

Technical Comparison: Validation Strategies for C12H16N2O2

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 5,6-Dimethoxytryptamine & Isomeric Analogs

Executive Summary & Strategic Context

In pharmaceutical development, the molecular formula C12H16N2O2 represents a critical chemical space, encompassing psychoactive tryptamine derivatives (e.g., 5,6-Dimethoxytryptamine ), pharmaceutical intermediates (e.g., 1-Piperonylpiperazine ), and various barbiturate derivatives.

While modern spectroscopy (NMR, HRMS) provides structural elucidation, Elemental Analysis (EA) remains the "Gold Standard" for establishing bulk purity. Unlike spectral methods, EA detects non-chromatographic impurities—such as inorganic salts, water, and trapped solvents—that can disastrously skew potency calculations in preclinical dosing.

This guide compares the two dominant validation methodologies for C12H16N2O2:

  • Automated Combustion Analysis (CHN/O): The classic, destructive method required by top-tier journals (e.g., J. Med. Chem.).[1][2][3][4][5][6]

  • High-Resolution Mass Spectrometry (HRMS): The modern, non-destructive proxy focusing on isotopic fine structure.

Theoretical Framework: The Calculation

Before experimental validation, theoretical composition must be established. For C12H16N2O2 , we utilize standard atomic weights (IUPAC).

Molecular Weight (MW) Calculation:

  • Carbon (C):

    
     Da
    
  • Hydrogen (H):

    
     Da
    
  • Nitrogen (N):

    
     Da
    
  • Oxygen (O):

    
     Da
    
  • Total MW: 220.272 g/mol

Theoretical Percentages (w/w):

ElementCalculationTheoretical %Acceptance Range (±0.4%)
Carbon

65.43% 65.03% – 65.83%
Hydrogen

7.32% 6.92% – 7.72%
Nitrogen

12.72% 12.32% – 13.12%
Oxygen

14.53% Calculated by difference

Critical Insight: The "±0.4% Rule" is the industry standard for publication. If your experimental C value is 64.90%, the sample is likely solvated or impure, regardless of how clean the NMR looks.

Method A: Automated Combustion Analysis (The Gold Standard)

Mechanism of Action

Combustion analysis relies on the instantaneous oxidation of the sample at high temperatures (>900°C) in an oxygen-rich environment.

  • Combustion: Sample

    
    .
    
  • Reduction:

    
     gases are reduced to 
    
    
    
    over hot copper.
  • Separation: Gases are separated via GC columns.

  • Detection: Thermal Conductivity Detection (TCD) quantifies the gases against a standard (e.g., Acetanilide).

Experimental Protocol (Self-Validating)
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Standard: Acetanilide (C8H9NO) or Sulfanilamide.

Step-by-Step Workflow:

  • Micro-Weighing: Weigh 1.5 – 2.5 mg of dried C12H16N2O2 into a tin capsule. Precision is paramount here; use a Mettler Toledo microbalance (d=0.001 mg).

  • Folding: Fold the tin capsule hermetically to exclude atmospheric nitrogen.

  • Combustion: Drop sample into the combustion tube (960°C) with a pulse of pure

    
    .
    
    • Scientist Note: For tryptamines (refractory nature), add 10 mg of Tungsten Trioxide (WO3) as a combustion aid to prevent "soot" formation which lowers Carbon recovery.

  • Calibration: Run three "Conditioning" blanks, followed by three K-factors (Standards). The K-factor deviation must be <0.1%.

Pros & Cons
  • (+) Validation: The only method that confirms bulk purity (detects trapped water/solvents).

  • (+) Acceptance: Required for J. Med. Chem. and J. Org. Chem.

  • (-) Sample: Requires ~2mg (destructive).

  • (-) Interference: Halogens or metals require specific scrubbers/reagents.

Method B: High-Resolution Mass Spectrometry (HRMS)[4][8]

Mechanism of Action

HRMS (Orbitrap or Q-TOF) measures the mass-to-charge ratio (


) with extreme precision (<5 ppm). It validates the formula based on Exact Mass  and Isotopic Pattern  (the ratio of 

to

).
Experimental Protocol
  • Instrument: Thermo Q-Exactive (Orbitrap) or Agilent 6500 Q-TOF.

  • Ionization: Electrospray Ionization (ESI+).

Step-by-Step Workflow:

  • Dilution: Dissolve 0.1 mg C12H16N2O2 in MeOH to reach ~1 µg/mL.

  • Infusion: Direct infusion at 5 µL/min.

  • Acquisition: Scan range 100–500

    
    . Resolution set to 140,000.
    
  • Lock Mass: Use internal lock mass (e.g., Leucine Enkephalin or polysiloxane background) to correct drift.

Target Values (Protonated


): 
  • Formula:

    
    
    
  • Exact Mass: 221.1285

  • Acceptable Error: < 5 ppm (Range: 221.1274 – 221.1296).

Pros & Cons
  • (+) Sensitivity: Requires nanograms.

  • (+) Speed: High throughput (minutes per sample).

  • (-) Blind Spot: Cannot detect inorganic salts (NaCl) or neutral trapped solvents (DCM, Hexane) that do not ionize, potentially leading to a "False Pass" on purity.

Comparative Analysis & Data Interpretation

The following table contrasts the performance of both methods for a synthesized batch of 5,6-Dimethoxytryptamine.

Performance Matrix
FeatureCombustion Analysis (CHN)HRMS (Orbitrap)
Primary Output Weight % of ElementsExact Mass (

)
Sample Required 1.5 – 3.0 mg (Destructive)< 0.1 mg (Recoverable)
Purity Insight High (Detects solvates/salts)Low (Confirms identity only)
Precision ±0.3% Absolute< 3 ppm Relative
Throughput 10 mins/sample2 mins/sample
Cost per Run

(Consumables: Tin, Cu)

$ (Instrument Amortization)
Simulated Experimental Data: The "Trapped Solvent" Scenario

Scenario: A researcher synthesizes C12H16N2O2 but fails to dry it completely, leaving 5% Dichloromethane (DCM) by weight.

MethodResultConclusion
Theoretical C: 65.43%, H: 7.32%, N: 12.72%Target
HRMS Found: 221.1287 (

0.9 ppm)
PASS: The parent molecule is correct. The DCM is invisible to ESI+.
Combustion Found: C: 62.1%, H: 6.9%, N: 11.9%FAIL: Values are outside ±0.4%. The presence of DCM (non-combustible Cl and extra C) skews the weight %.

Senior Scientist Verdict: HRMS confirmed the identity of the molecule, but CHN revealed the impurity of the bulk material. Relying solely on HRMS would have led to incorrect dosing in biological assays.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating C12H16N2O2 in a drug discovery pipeline.

ValidationWorkflow Start Crude Synthesis (C12H16N2O2) Purification Purification (Column/Crystallization) Start->Purification NMR 1H NMR Check (Structure Confirmation) Purification->NMR Decision Is Sample for Biological Testing? NMR->Decision HRMS HRMS (Identity) Confirm Exact Mass Decision->HRMS No (Screening only) CHN Combustion Analysis (Purity) Confirm Bulk Composition Decision->CHN Yes (In Vivo/Pub) Release Release Batch (Certificate of Analysis) HRMS->Release Mass Match Fail Repurify / Dry (Remove Solvents) CHN->Fail >0.4% Deviation CHN->Release Within ±0.4% Fail->Purification

Figure 1: Analytical decision matrix. Note that CHN is the critical gatekeeper for biological release or publication.

References

  • American Chemical Society (ACS). (2024). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. Retrieved from [Link]

  • ASTM International. (2021). ASTM E258-07(2021) Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: Often used alongside combustion standards). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[4][7] Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Characterisation of organic compounds: Elemental Analysis Guidelines. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS: 939228-17-8) requires moving beyond generic Safety Data Sheet (SDS) recommendations. This compound features a primary aromatic amine (aniline derivative) coupled with a tetrahydrofuran moiety via an amide bond.

The primary operational risk does not merely stem from its acute toxicity, but from the causality of its molecular structure . Aromatic amines are highly lipophilic, meaning they can rapidly penetrate the lipid matrix of the human stratum corneum[1]. When this compound is dissolved in common drug discovery solvents like Dimethyl Sulfoxide (DMSO), the solvent acts as a carrier, exponentially increasing the rate of dermal permeation and systemic absorption. Furthermore, primary aromatic amines are associated with severe long-term health hazards, including potential mutagenic and carcinogenic effects[2].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound with uncompromising scientific integrity.

Core Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dictated by the physical state of the compound during the experiment. Standard laboratory latex gloves are entirely insufficient for handling lipophilic aromatic amines.

Table 1: Quantitative PPE Selection and Breakthrough Data

Physical State of CompoundPrimary Hazard MechanismRecommended Glove MaterialMin. ThicknessEst. Breakthrough Time
Dry Powder Particulate transfer to skinNitrile (Double layer)0.11 mm (4.3 mil)> 240 minutes
Dissolved in DMSO Carrier-mediated dermal permeationButyl Rubber or Heavy Nitrile0.40 mm (15 mil)< 30 minutes (DMSO)
Dissolved in Methanol Solvent degradation of PPENeoprene or Heavy Nitrile0.20 mm (8 mil)~ 60 minutes
Aerosolized / Dust Inhalation of particulatesN95/P100 Particulate FilterN/AN/A (Change daily)

Note: Glove breakthrough times are highly dependent on the solvent vehicle, not just the solute. If a DMSO solution splashes on a standard 0.11mm nitrile glove, the compound will reach the skin in seconds.

Mechanistic Workflow for Exposure Control

The following diagram illustrates the hierarchy of controls required when handling 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide. Engineering controls must always precede PPE reliance.

G Start Risk Assessment: 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide EngControls Engineering Controls (Primary Defense) Start->EngControls PPE PPE Selection (Secondary Defense) Start->PPE FumeHood Chemical Fume Hood (Face velocity 80-100 fpm) EngControls->FumeHood Ops Operational Execution (Weighing & Solubilization) FumeHood->Ops Gloves Double Nitrile Gloves (Min 0.11mm thickness) PPE->Gloves Resp N95/P100 Respirator (If outside hood) PPE->Resp Eye Chemical Splash Goggles PPE->Eye Gloves->Ops Resp->Ops Eye->Ops Decon Decontamination & Disposal Ops->Decon

Workflow for exposure control and PPE integration when handling aromatic amine derivatives.

Experimental Protocols: Step-by-Step Methodologies

To ensure a self-validating safety system, every protocol must include verification steps before proceeding to the next action. According to the National Research Council, all procedures involving hazardous powders must be conducted within a certified chemical fume hood[3].

Protocol A: Weighing and Dispensing (Dry Powder)

Causality: Fine powders of aromatic amines easily aerosolize due to static charge, creating an immediate inhalation and surface contamination risk.

  • System Verification: Verify the chemical fume hood monitor reads a face velocity between 80-100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Donning: Put on a fully buttoned flame-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Static Mitigation: Wipe the exterior of the weighing balance and the weighing boat with an anti-static cloth, or use a piezoelectric static eliminator (e.g., Zerostat gun) to neutralize the boat. This prevents the powder from "jumping" and aerosolizing.

  • Transfer: Open the chemical vial only inside the hood. Use a clean, grounded metal spatula to transfer the 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide to the weighing boat.

  • Containment: Once weighed, transfer the powder into a sealable vial (e.g., a septum-capped vial) before removing it from the fume hood.

  • Doffing: Remove the outer layer of gloves inside the hood and dispose of them in a designated solid hazardous waste bin.

Protocol B: Solubilization in Organic Solvents

Causality: Solvents like DMSO or DMF strip the skin's natural lipid barrier and carry the dissolved aromatic amine directly into the bloodstream.

  • Solvent Addition: With the sealed vial inside the fume hood, inject the solvent (e.g., DMSO) through the septum using a syringe, or carefully open the vial and pipette the solvent down the side of the glass to prevent dust kick-up.

  • Agitation: Vortex the solution. Do not use an ultrasonic bath unless the vial is hermetically sealed, as sonication can heat the solvent and build pressure, leading to a blowout.

  • Spill Response (Self-Validation): If a drop of the solution lands on your glove, assume immediate breakthrough. Stop the procedure, remove the outer glove instantly, wash the inner gloved hand with ethanol, and don a fresh pair of outer gloves.

Note on Respiratory Protection: If weighing must occur outside a fume hood (e.g., using a specialized analytical balance on a benchtop), respiratory protection is mandatory. Selection must follow the NIOSH Respirator Selection Logic, requiring at minimum a tight-fitting half-mask respirator with P100 particulate filters[4].

Disposal and Waste Management Plan

Aromatic amines must never be disposed of in standard aqueous waste streams, as they are highly toxic to aquatic life and resist standard biological degradation in municipal water treatment facilities[2].

  • Solid Waste: All contaminated weighing boats, spatulas, Kimwipes, and outer gloves must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic Aromatic Amines."

  • Liquid Waste: Solutions containing 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide must be segregated into a dedicated "Halogen-Free Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, in which case use the "Halogenated Organic Waste" carboy).

  • Chemical Incompatibilities: Never mix amine waste with strong oxidizing agents or concentrated acids (e.g., nitric acid), as this can trigger an exothermic reaction or generate highly toxic, explosive diazonium salts.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Respirator Selection Logic. DHHS (NIOSH) Publication No. 2005-100. Available at:[Link]

  • Korinth, G., et al. (2008). Percutaneous absorption of aromatic amines - a contribution for human health risk assessment. Food and Chemical Toxicology. Available at:[Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.